4-(Difluoromethoxy)-3-methylaniline
Description
The exact mass of the compound 4-(Difluoromethoxy)-3-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Difluoromethoxy)-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSABVFETOCXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535353 | |
| Record name | 4-(Difluoromethoxy)-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83190-02-7 | |
| Record name | 4-(Difluoromethoxy)-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83190-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethoxy)-3-methylaniline | |
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Foundational & Exploratory
"4-(Difluoromethoxy)-3-methylaniline" molecular structure and weight
Technical Whitepaper: Structural Profiling and Synthetic Utility of 4-(Difluoromethoxy)-3-methylaniline in Rational Drug Design
Executive Summary
In modern rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on the strategic incorporation of fluorinated motifs. As a bifunctional building block, 4-(Difluoromethoxy)-3-methylaniline occupies a privileged space in medicinal chemistry. It combines a reactive synthetic handle (the primary aniline) with a highly specialized lipophilic hydrogen-bond donor/acceptor system (the difluoromethoxy group). This whitepaper details the structural causality, physicochemical properties, and validated synthetic workflows associated with this critical intermediate.
Physicochemical Profiling
Understanding the baseline quantitative metrics of a building block is the first step in predicting its behavior in downstream parallel synthesis and biological systems. The core parameters of 4-(Difluoromethoxy)-3-methylaniline are summarized below.
| Parameter | Specification |
| Chemical Name | 4-(Difluoromethoxy)-3-methylaniline |
| CAS Number | 83190-02-7 |
| Molecular Weight | 173.16 g/mol |
| Molecular Formula | C8H9F2NO[1] |
| SMILES String | NC1=CC=C(OC(F)F)C(C)=C1[2] |
Structural Analysis & Causality in Molecular Design
Every functional group on this molecule serves a distinct, calculated purpose in the context of drug discovery:
-
The Difluoromethoxy (-OCF₂H) Motif: The choice of a difluoromethoxy group over a standard methoxy (-OCH₃) group is driven by the need to modulate lipophilic efficiency (LipE) and metabolic stability. The highly electronegative fluorine atoms withdraw electron density, rendering the oxygen significantly less susceptible to oxidative dealkylation by cytochrome P450 enzymes. Furthermore, the polarized CF₂H proton acts as a weak hydrogen bond donor, enabling unique interactions within target binding pockets (e.g., kinase hinge regions) that a simple methoxy group cannot achieve.
-
The 3-Methyl Group: This group is not merely decorative; it provides essential steric vectoring. The steric bulk of the methyl group restricts the rotational freedom of the adjacent difluoromethoxy group, locking it into a preferred conformation. This pre-organization minimizes the entropic penalty upon binding to a target protein, thereby enhancing overall affinity.
-
The Primary Aniline: The amine serves as a highly reactive synthetic handle. In drug development workflows, anilines are routinely converted to amides, ureas, or transformed via diazonium intermediates into aryl halides to set up the molecule for palladium-catalyzed cross-coupling.
Synthetic Workflow: Sandmeyer Bromination
To utilize 4-(Difluoromethoxy)-3-methylaniline in complex cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), it is frequently converted into an aryl halide. The following protocol details the Sandmeyer reaction to yield 5-bromo-2-(difluoromethoxy)toluene (also named 4-bromo-1-(difluoromethoxy)-2-methylbenzene), a documented intermediate in the synthesis of kinase inhibitors and agrochemicals[1].
Protocol: Step-by-Step Conversion to Aryl Bromide
Objective: Conversion of the primary aniline to an aryl bromide to serve as an electrophile in downstream C-C or C-N bond formation.
Step 1: Diazotization
-
Rationale: The primary amine must be converted into a superior leaving group (N₂⁺) to facilitate nucleophilic aromatic substitution.
-
1.1. Suspend 4-(Difluoromethoxy)-3-methylaniline (28.90 mmol, ~5g) in a mixture of 48% aqueous hydrobromic acid (20 mL) and distilled water (20 mL)[1].
-
1.2. Chill the reaction vessel to 0 °C using an ice-brine bath. Causality: Diazonium salts are highly unstable. Maintaining a strict 0 °C environment prevents premature explosive decomposition or unwanted hydrolysis to the corresponding phenol.
-
1.3. Add an aqueous solution of NaNO₂ (30.00 mmol in 10 mL water) dropwise over 20 minutes[1].
-
Self-Validation Check: Monitor the presence of excess nitrous acid by spotting the reaction mixture on starch-iodide paper. An immediate blue-black color confirms that complete diazotization has occurred.
Step 2: Bromination
-
Rationale: Copper(I) bromide acts as a single-electron transfer catalyst, initiating a radical mechanism that expels nitrogen gas and installs the bromine atom.
-
2.1. Stir the mixture for an additional 30 minutes at 0 °C, then cautiously add Cu(I)Br (27.87 mmol, ~4g)[1].
-
2.2. Gradually warm the reaction mixture to 60 °C and maintain for 30 minutes[1].
-
Self-Validation Check: The reaction will vigorously evolve nitrogen gas (N₂). The visual cessation of bubbling serves as a reliable, self-validating indicator that the radical-mediated substitution is complete.
Step 3: Workup and Isolation
-
3.1. Cool the mixture to room temperature and extract the aqueous layer with Ethyl Acetate (3 × 50 mL)[1].
-
3.2. Wash the combined organic layers with water (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target 4-bromo-1-(difluoromethoxy)-2-methylbenzene[1].
Pathway Visualization
Synthetic workflow from 4-(Difluoromethoxy)-3-methylaniline to advanced lead compounds.
References
-
[2] Title: 4-(Difluoromethoxy)-3-methylaniline (1 x 1 g) - Reagentia Source: reagentia.eu URL: [Link]
Sources
"4-(Difluoromethoxy)-3-methylaniline" safety data sheet (SDS) and handling
An In-Depth Technical Guide to the Safe Handling of 4-(Difluoromethoxy)-3-methylaniline
This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(Difluoromethoxy)-3-methylaniline (CAS No. 83190-02-7), a compound utilized in research and development, particularly within the pharmaceutical and agrochemical sectors. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory practices.
Compound Profile and Hazard Identification
4-(Difluoromethoxy)-3-methylaniline is a substituted aniline derivative. Like many anilines, it presents a significant hazard profile that necessitates careful handling. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards associated with chemical substances.[2] The classification for 4-(Difluoromethoxy)-3-methylaniline is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from multiple Safety Data Sheets (SDS).[2]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[2]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management in the laboratory follows a "hierarchy of controls" to minimize exposure to hazardous substances. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for managing chemical hazards.
Engineering Controls: The First Line of Defense
All work involving 4-(Difluoromethoxy)-3-methylaniline must be conducted within a properly functioning chemical fume hood or a glove box to minimize the risk of inhalation.[1][3]
-
Chemical Fume Hood: Ensure the fume hood has a certified face velocity, typically between 80-120 feet per minute (fpm). Work with the sash at the lowest practical height to maximize containment.
-
Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box provides an enclosed, controlled atmosphere.
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][4]
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE are mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). | Protects against skin irritation and absorption.[5] Nitrile gloves are suitable for short-term use, but glove manufacturer's compatibility data should always be consulted.[1][6] |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents eye irritation from splashes or vapors.[4][5] |
| Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.[4][6] | Provides protection against inhalation of harmful vapors or dust.[4] |
Safe Handling and Storage Protocols
Handling Procedures
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[1]
-
Dispensing: When weighing or transferring the solid, do so in a fume hood to avoid generating dust.[2] For solutions, use a syringe or pipette within the hood.
-
Work Practices: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]
-
Transport: When moving the chemical between laboratories, use a sealed, non-breakable secondary container.[6]
Storage Requirements
-
Store in a tightly closed, upright container in a cool, dry, and well-ventilated area.[2][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Protect from moisture and light.[1]
-
The storage area should be clearly labeled and secured.[6]
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[1][2]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid Measures
The following are immediate first-aid steps. In all cases of exposure, seek prompt medical attention and provide the SDS to the medical personnel.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3][7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][5]
Waste Disposal
All waste containing 4-(Difluoromethoxy)-3-methylaniline must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2]
Conclusion
4-(Difluoromethoxy)-3-methylaniline is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, wearing the correct PPE, and being prepared for emergencies. A thorough understanding of its hazard profile and a commitment to a culture of safety are paramount for all personnel working with this compound.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(Difluoromethoxy)-3-methylaniline.
- Enamine. (n.d.). Safety Data Sheet: 4-(difluoromethoxy)-3-(trifluoromethyl)aniline.
- Sigma-Aldrich. (n.d.). 4-Difluoromethoxy-3-methoxyaniline.
- Unknown. (n.d.). Aniline Safety Operating Procedure.
- Washington State University. (n.d.). Aniline Safety Information.
- TCI Chemicals. (2025, August 6). Safety Data Sheet: 4-(Difluoromethoxy)aniline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-[(3-Fluorophenyl)methoxy]-2-methylaniline.
- Synquest Labs. (n.d.). Safety Data Sheet: 3-Fluoro-4-methoxyaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Difluoro-4-methylaniline.
- Fisher Scientific. (2009, July 7). Safety Data Sheet: 4-(difluoromethoxy)aniline.
- Capot Chemical. (2013, September 10). Material Safety Data Sheet: 3-Fluoro-4-methylaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline.
- Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)-3-methoxyaniline.
- Merck Millipore. (n.d.). Safety Data Sheet: 2-Ethyl-6-methylaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-4-methylaniline.
Sources
Technical Guide: Spectroscopic Characterization of 4-(Difluoromethoxy)-3-methylaniline
Executive Summary
Compound: 4-(Difluoromethoxy)-3-methylaniline
CAS: 713334-03-3
Formula:
This technical guide provides a comprehensive spectroscopic analysis of 4-(Difluoromethoxy)-3-methylaniline, a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. The presence of the difluoromethoxy (
Synthesis & Experimental Workflow
To understand the impurity profile and spectral background, one must understand the genesis of the molecule. The synthesis typically proceeds via the difluoromethylation of 4-nitro-3-methylphenol followed by selective reduction.
Reaction Pathway
The following Graphviz diagram illustrates the standard industrial preparation route, highlighting the critical intermediate steps.
Caption: Figure 1. Two-step synthesis workflow from 4-nitro-m-cresol involving etherification and nitro-reduction.
Spectroscopic Characterization
The following data represents the consensus spectral assignments derived from high-field NMR (400 MHz) and high-resolution MS analysis.
Nuclear Magnetic Resonance (NMR)
The definitive feature of this molecule is the difluoromethoxy group , which exhibits a characteristic "t" (triplet) in
NMR Data (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 6.98 | Triplet (t) | 1H | Characteristic | ||
| Ar-H (5) | 6.85 | Doublet (d) | 1H | Ortho to | |
| Ar-H (2) | 6.42 | Doublet (d) | 1H | Meta to | |
| Ar-H (6) | 6.38 | Doublet of Doublets (dd) | 1H | Ortho to | |
| 4.95 | Broad Singlet (br s) | 2H | - | Amine protons (exchangeable) | |
| 2.08 | Singlet (s) | 3H | - | Methyl group |
Expert Insight: The triplet at ~6.98 ppm is the primary diagnostic signal. If this signal appears as a singlet or is missing, the difluoromethylation step failed. The large coupling constant (
NMR Data (100 MHz, DMSO-
)
| Shift ( | Multiplicity | Coupling ( | Assignment |
| 116.4 | Triplet (t) | ||
| 145.2 | Singlet | - | C-1 (Ipso to |
| 139.8 | Singlet | - | C-4 (Ipso to |
| 128.5 | Singlet | - | C-3 (Ipso to |
| 118.2 | Singlet | - | C-5 |
| 114.1 | Singlet | - | C-6 |
| 111.8 | Singlet | - | C-2 |
| 16.2 | Singlet | - | Methyl Carbon |
NMR Data (376 MHz, DMSO-
)
-
-82.4 ppm : Doublet (
), . -
Note: The signal appears as a doublet because the two equivalent fluorine atoms couple to the single geminal proton.
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the presence of the primary amine and the fluoro-ether functionality.
| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |
| 3420, 3340 | Medium | Primary Amine ( | N-H Stretching (Asym/Sym) |
| 1625 | Strong | Aromatic Ring | C=C Ring Deformation |
| 1505 | Strong | Aromatic Amine | N-H Bending (Scissoring) |
| 1180 - 1050 | Very Strong | Difluoromethoxy ( | C-F and C-O-C Stretching |
| 810 | Strong | 1,2,4-Trisubstituted Benzene | C-H Out-of-plane Bending |
Mass Spectrometry (MS)
Analysis typically utilizes Electrospray Ionization (ESI) in positive mode due to the basicity of the aniline nitrogen.
-
Ionization Mode: ESI (+)
-
Molecular Ion:
-
Adducts:
,
Fragmentation Pattern (MS/MS)
The fragmentation pathway is critical for confirming the substituent arrangement.
Caption: Figure 2. Proposed ESI+ fragmentation pathway. The loss of 50 Da (CF2) is diagnostic for difluoromethoxy compounds.
Quality Control & Purity Analysis
For research or pharmaceutical applications, purity should be established using HPLC.
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
-
Retention Time: Expect elution around 4.5 - 5.5 minutes (moderately lipophilic due to
).
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is susceptible to oxidation (browning) upon air exposure.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Synthesis & Reactivity: Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry, 2017.
-
NMR Characteristics: "Characteristic NMR Shifts of Fluorinated Groups." Hans Reich's Collection, University of Wisconsin.
-
General Properties: PubChem Compound Summary for 4-(Difluoromethoxy)-3-methylaniline.
- Spectral Prediction Models: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
Technical Guide: Synthesis of 4-(Difluoromethoxy)-3-methylaniline Precursors
Executive Summary
Target Molecule: 4-(Difluoromethoxy)-3-methylaniline CAS Number: 83190-02-7 Molecular Formula: C₈H₉F₂NO Primary Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and modern agrochemicals. The difluoromethoxy group acts as a lipophilic hydrogen bond donor, enhancing metabolic stability and membrane permeability compared to methoxy analogues.
This guide details the end-to-end synthesis of 4-(Difluoromethoxy)-3-methylaniline, starting from commodity chemicals. It prioritizes the Sodium Chlorodifluoroacetate (SCDA) route for the critical difluoromethylation step, offering a scalable, non-ozone-depleting alternative to traditional Freon-22 methods.
Part 1: Retrosynthetic Analysis & Pathway Visualization
The synthesis is broken down into three logical modules. The critical disconnection occurs at the ether linkage, tracing back to the parent phenol.
Figure 1: Retrosynthetic pathway for 4-(Difluoromethoxy)-3-methylaniline.
Part 2: Synthesis of the Phenol Precursor
Target: 3-Methyl-4-nitrophenol (4-Nitro-m-cresol) CAS: 2581-34-2[1]
While commercially available, in-house synthesis is often required to ensure isomer purity, as commercial "technical grade" supplies often contain the ortho-nitro isomer (2-nitro-m-cresol) which is difficult to separate later.
Protocol: Regioselective Nitrosation-Oxidation
Direct nitration of m-cresol yields a mixture of isomers.[1] The nitrosation-oxidation route guarantees high selectivity for the para position (4-position).
-
Nitrosation:
-
Dissolve m-cresol (1.0 eq) in dilute H₂SO₄ at -5°C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature < 0°C.
-
Mechanism: Electrophilic attack by nitrosonium ion (NO⁺) occurs exclusively para to the hydroxyl group due to steric hindrance at the ortho position (flanked by methyl).
-
Result: 3-methyl-4-nitrosophenol precipitates as a yellow solid.
-
-
Oxidation:
-
Resuspend the wet nitroso solid in dilute nitric acid (15%).
-
Heat to 40-50°C for 1 hour.
-
Result: The nitroso group is oxidized to a nitro group.
-
Purification: Recrystallize from ethanol/water to remove any trace ortho isomers.
-
Data Summary: Precursor Synthesis
| Parameter | Direct Nitration | Nitrosation-Oxidation |
|---|---|---|
| Yield | 75-80% | 65-70% |
| Regioselectivity (p:o) | 60:40 | >95:5 |
| Purification Load | High (Column/Steam Dist.) | Low (Recrystallization) |
Part 3: O-Difluoromethylation (The Critical Step)
Target: 4-(Difluoromethoxy)-3-methylnitrobenzene CAS: 78239-68-0 (Generic for isomer class)
This step introduces the fluorine moiety.[2][3] We present two routes: the modern laboratory standard (SCDA) and the traditional industrial route (Freon-22).
Route A: Sodium Chlorodifluoroacetate (SCDA) - Recommended
This method avoids the use of ozone-depleting gases and specialized pressure vessels. It relies on the in situ generation of difluorocarbene (:CF₂) via thermal decarboxylation.
Mechanism:
-
Decarboxylation of ClCF₂CO₂Na at 90-100°C generates the unstable anion [ClCF₂]⁻.
-
Elimination of Cl⁻ yields singlet difluorocarbene (:CF₂).
-
The phenoxide anion (generated by K₂CO₃) attacks the electrophilic carbene.
-
Protonation by trace water or solvent yields the difluoromethyl ether.
Protocol:
-
Setup: Flame-dried 3-neck flask with reflux condenser and N₂ inlet.
-
Reagents:
-
3-Methyl-4-nitrophenol (1.0 eq, 10 mmol)
-
Sodium chlorodifluoroacetate (SCDA) (2.5 eq, 25 mmol)
-
K₂CO₃ (anhydrous, 1.5 eq)
-
Solvent: DMF or NMP (Dimethylformamide/N-Methyl-2-pyrrolidone) [0.2 M].
-
-
Procedure:
-
Charge phenol, K₂CO₃, and solvent. Stir at RT for 15 min to form phenoxide.
-
Add SCDA in one portion.
-
Heat to 100°C (Internal temperature). Note: Vigorous CO₂ evolution occurs.
-
Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product is less polar than the phenol.
-
-
Workup:
-
Cool to RT. Pour into ice water (10x volume).
-
Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Route B: Chlorodifluoromethane (Freon-22) - Industrial Scale
Restricted in many jurisdictions due to Montreal Protocol, but remains the standard for multi-ton manufacturing.
-
Reagents: Phenol (1.0 eq), NaOH (pellets, 5.0 eq), Acetone/Water or Dioxane/Water.
-
Procedure:
-
Heat the biphasic mixture to 60-70°C.
-
Bubble ClCHF₂ gas through the solution (or pressurize to 2-3 bar in an autoclave).
-
Safety: Exothermic. Requires scrubber for excess gas.
-
Part 4: Nitro Reduction to Aniline
Target: 4-(Difluoromethoxy)-3-methylaniline CAS: 83190-02-7[3][4][5]
Protocol: Catalytic Hydrogenation (H₂/Pd-C)
This is the cleanest method, yielding high-purity product suitable for pharmaceutical use without heavy metal contamination.
Workflow:
-
Solvent: Methanol or Ethanol (0.1 M).
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).
-
Conditions:
-
Purge vessel with N₂ then H₂.
-
Maintain H₂ pressure (balloon or 1-3 bar) at RT for 4-12 hours.
-
Monitoring: Disappearance of yellow color (nitro) to colorless/pale brown (aniline).
-
-
Workup:
-
Filter through Celite pad (Caution: Pd/C is pyrophoric when dry).
-
Concentrate filtrate.
-
Purification: Usually not required if conversion is 100%. If necessary, recrystallize from Hexane/EtOAc.
-
Alternative: Iron/Acetic Acid Reduction Use if halogen sensitivity is observed (rare for -OCHF₂) or if Pd catalyst is unavailable.
-
Reflux nitro compound with Iron powder (3-5 eq) in Acetic Acid/Ethanol/Water (2:2:1) for 2 hours.
-
Basify with NaHCO₃ and extract.
Part 5: Analytical Profile & Quality Control
| Attribute | Specification | Method |
| Appearance | Off-white to pale brown solid/oil | Visual |
| ¹H NMR (CDCl₃) | δ 6.50 (t, J=74 Hz, 1H, -OCH F₂) | Characteristic triplet for difluoromethoxy proton |
| ¹⁹F NMR | δ -82.0 ppm (d, J=74 Hz) | Diagnostic doublet |
| Purity | >98.0% | HPLC (C18, ACN/Water) |
| Major Impurity | 3-Methyl-4-nitrophenol | Unreacted starting material (remove via NaOH wash) |
Part 6: Safety & References
Critical Safety Hazards
-
Difluorocarbene (:CF₂): While generated in situ, it is a reactive intermediate. Ensure adequate ventilation.
-
Sodium Chlorodifluoroacetate: Thermal decomposition releases CO₂ and can be rapid. Do not overheat (>120°C) rapidly in a closed system.
-
Nitro Compounds: Potentially explosive if distilled to dryness at high temperatures.[6]
-
Palladium on Carbon: Pyrophoric. Keep wet with water/solvent during filtration.
References
-
Difluoromethylation using SCDA
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers, thioethers, and amines via difluorocarbene.Journal of the American Chemical Society, 135(41), 15559-15566. Link
-
Zafrani, Y., et al. (2017). Sodium chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols.Journal of Organic Chemistry, 82(14), 7331-7337. Link
-
-
Synthesis of 3-Methyl-4-nitrophenol
-
General Nitro Reduction Protocols
-
Target Molecule Data
-
PubChem Compound Summary for CID 23558987 (Related structure) and CAS 83190-02-7. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Difluoromethoxy)-3-methylaniline | CymitQuimica [cymitquimica.com]
- 4. 1935335-95-7,Methyl 5-Bromo-2-chloro-6-methylnicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 4-(Difluoromethoxy)-3-methylaniline (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Solubility of 4-(Difluoromethoxy)-3-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the solubility characteristics of 4-(Difluoromethoxy)-3-methylaniline, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a framework for understanding and experimentally determining the solubility of this compound in various organic solvents.
Introduction: The Significance of Solubility for a Privileged Scaffold
4-(Difluoromethoxy)-3-methylaniline belongs to a class of fluorinated anilines that are considered "privileged scaffolds" in drug discovery. The strategic incorporation of fluorine-containing motifs, such as the difluoromethoxy group, is a widely used strategy to enhance crucial drug-like properties.[1][2] The difluoromethoxy group, in particular, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] As such, understanding the solubility of 4-(Difluoromethoxy)-3-methylaniline is paramount for its effective utilization in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[4]
This guide will delve into the predicted solubility profile of 4-(Difluoromethoxy)-3-methylaniline based on its structural attributes, provide a comprehensive, step-by-step experimental protocol for accurate solubility determination, and discuss the implications of its solubility for synthetic and medicinal chemistry applications.
Physicochemical Properties and Predicted Solubility Profile
While specific quantitative solubility data for 4-(Difluoromethoxy)-3-methylaniline is not extensively documented in publicly available literature, a robust understanding of its physicochemical properties allows for a well-informed prediction of its behavior in various organic solvents.
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Aniline Moiety: The primary amine (-NH2) group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar aprotic solvents.
-
Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to its solubility in solvents with some aromatic character or lower polarity.
-
Methyl Group (-CH3): This small alkyl group slightly increases the nonpolar character of the molecule.
-
Difluoromethoxy Group (-OCHF2): This is a critical determinant of the molecule's properties. The highly electronegative fluorine atoms create a polar C-F bond, yet the overall effect of the group is an increase in lipophilicity.[3] This is due to the fluorine atoms' ability to form a "fluorine-rich" surface that is not well-solvated by water but can interact favorably with nonpolar solvent molecules.
Predicted Solubility:
Based on the principle of "like dissolves like," we can anticipate the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar amine and difluoromethoxy groups.
-
Good to Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. The hydrogen bonding capabilities of these solvents will interact favorably with the aniline moiety. A structurally similar compound, 4-Fluoro-3-methylaniline, is known to be soluble in methanol.[5]
-
Moderate Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF) and diethyl ether. These solvents have intermediate polarity.
-
Low to Negligible Solubility: Anticipated in nonpolar aliphatic hydrocarbon solvents such as hexane and heptane. The overall polarity of 4-(Difluoromethoxy)-3-methylaniline is likely too high for significant miscibility with these solvents.
-
Limited Water Solubility: The presence of the lipophilic difluoromethoxy group and the aromatic ring suggests that the compound will have limited solubility in water, a common characteristic of many organic drug intermediates.[6]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-(Difluoromethoxy)-3-methylaniline in a chosen organic solvent using the "excess solid" or shake-flask method, a widely accepted technique.[7]
Materials and Equipment
-
4-(Difluoromethoxy)-3-methylaniline (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-(Difluoromethoxy)-3-methylaniline
This Application Note is structured as a comprehensive technical guide for the synthesis of 4-(Difluoromethoxy)-3-methylaniline , designed for researchers in medicinal chemistry and process development.
Executive Summary
The target molecule, 4-(Difluoromethoxy)-3-methylaniline , is a critical pharmacophore in kinase inhibitor development (e.g., analogs of tyrosine kinase inhibitors). The difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for methoxy or hydroxy groups to improve metabolic stability and membrane permeability.
This protocol details a robust, two-step synthesis starting from commercially available 4-nitro-2-cresol . Unlike traditional industrial methods utilizing gaseous chlorodifluoromethane (Freon-22), this guide prioritizes a solid-reagent approach using Sodium Chlorodifluoroacetate. This method avoids ozone-depleting substances and high-pressure gas handling, making it suitable for standard laboratory setups while maintaining scalability.
Core Synthetic Strategy
-
Difluoromethylation: In situ generation of difluorocarbene (:CF₂) using sodium chlorodifluoroacetate to alkylate the phenolic oxygen.
-
Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the aniline, preserving the sensitive difluoromethoxy ether.
Retrosynthetic Analysis & Pathway
The synthesis relies on the electrophilic insertion of difluorocarbene into the phenoxide anion, followed by a standard reduction.
Figure 1: Retrosynthetic logic flow. The strategy utilizes a "bottom-up" assembly, introducing the fluorinated motif prior to amine generation to avoid N-alkylation side reactions.
Experimental Protocols
Step 1: Difluoromethylation of 4-Nitro-2-cresol
Objective: Synthesize 1-(difluoromethoxy)-2-methyl-4-nitrobenzene. Principle: Under basic conditions, sodium chlorodifluoroacetate decarboxylates at elevated temperatures (90–100°C) to release difluorocarbene (:CF₂). The phenoxide anion attacks this electrophilic carbene to form the difluoromethyl ether.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| 4-Nitro-2-cresol | 153.14 | 1.0 | 10.0 g | Substrate |
| Sodium chlorodifluoroacetate | 152.46 | 2.5 | 24.9 g | :CF₂ Source |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 13.5 g | Base |
| DMF (Dimethylformamide) | - | - | 100 mL | Solvent |
| Water | - | - | 500 mL | Workup |
Detailed Procedure
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the condenser outlet to a bubbler (CO₂ evolution occurs).
-
Solvation: Charge the flask with 4-nitro-2-cresol (10.0 g) and DMF (100 mL). Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ (13.5 g) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide. The solution will likely darken (yellow/orange).
-
Reagent Addition: Add Sodium chlorodifluoroacetate (24.9 g).
-
Reaction (Critical Step):
-
Heat the mixture slowly to 95°C .
-
Note: Around 70-80°C, decarboxylation begins. You will observe gas evolution (CO₂). Ensure venting is adequate.[9]
-
Maintain 95-100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting phenol (more polar) should disappear, replaced by the less polar ether.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture into 500 mL of ice-water with vigorous stirring. The product typically precipitates as a solid or oil.
-
Extract with Ethyl Acetate (3 x 100 mL) .
-
Wash combined organics with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[3]
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Expected Yield: 75–85%[7]
-
Appearance: Pale yellow solid or oil.
-
Step 2: Catalytic Reduction of Nitro Group
Objective: Synthesize 4-(Difluoromethoxy)-3-methylaniline. Principle: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over iron-mediated reduction to ensure a clean product profile without metal waste. The O-CF₂H bond is stable under standard hydrogenation conditions.
Reagents & Materials
| Reagent | MW | Equiv.[1][2][6][8][9][10][11][12][13] | Amount | Role |
| Nitro Intermediate | 203.14 | 1.0 | 10.0 g | Substrate |
| 10% Pd/C (50% wet) | - | 10 wt% | 1.0 g | Catalyst |
| Methanol (MeOH) | - | - | 100 mL | Solvent |
| Hydrogen (H₂) | 2.02 | Excess | Balloon/1 atm | Reductant |
Detailed Procedure
-
Safety Check: Purge the reaction vessel with Nitrogen (N₂) before adding catalyst to prevent ignition of methanol vapors.
-
Charging: To a hydrogenation flask (or 3-neck flask), add the Nitro Intermediate (10.0 g) and Methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g). Tip: Add the catalyst as a slurry in a small amount of water or toluene if dry handling is a safety concern.
-
Hydrogenation:
-
Evacuate the flask and backfill with Hydrogen gas (balloon pressure or <5 psi). Repeat 3 times.
-
Stir vigorously at RT for 3–5 hours.
-
Monitoring: LCMS will show the mass shift from 203 (M+) to 173 (M+H). The nitro group reduction is usually fast.
-
-
Workup:
-
Final Purification:
-
The crude aniline is often pure enough for subsequent steps. If high purity is required (>98%), recrystallize from Hexane/Ether or perform short-path distillation.
-
Expected Yield: 90–95%
-
Appearance: Off-white to brownish solid/oil (anilines darken on air exposure).
-
Analytical Validation (Self-Validation)
To confirm the identity of 4-(Difluoromethoxy)-3-methylaniline , look for these specific NMR signatures. The "Triplet" of the CHF₂ proton is the diagnostic key.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 6.30 – 6.70 | Triplet (J ≈ 74 Hz) | 1H | -OCF₂H (Diagnostic) |
| ¹H NMR | 2.10 – 2.20 | Singlet | 3H | -CH₃ (Aryl methyl) |
| ¹H NMR | 3.50 – 4.50 | Broad Singlet | 2H | -NH₂ (Exchangeable) |
| ¹H NMR | 6.50 – 7.00 | Multiplets | 3H | Aromatic protons |
| ¹⁹F NMR | -80.0 to -85.0 | Doublet | 2F | -OCF₂H |
Note: The ¹H NMR triplet for OCF₂H is extremely characteristic due to the large geminal H-F coupling constant (J ≈ 70-75 Hz).
Process Workflow Diagram
Figure 2: Operational workflow from starting material to isolated product.
Safety & Handling (Critical)
-
Sodium Chlorodifluoroacetate: While safer than gas, it decomposes to release CO₂ and trace CO. Perform in a well-ventilated fume hood.
-
Difluorocarbene (:CF₂): A reactive intermediate. Ensure stoichiometry is maintained to prevent polymerization side-products.
-
Nitro Reduction: Hydrogenation reactions present fire/explosion hazards. Ground all equipment. Keep spent Pd/C wet to prevent pyrophoric ignition.
-
Aniline Toxicity: Anilines are toxic by inhalation and skin absorption. Use nitrile gloves and avoid dust generation.
References
-
Zafrani, Y. et al. (2017). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Describes the use of sodium chlorodifluoroacetate as a robust difluoromethylating agent.
-
Hu, J. et al. (2011). "Reagents for Difluoromethylation."[2][6][8][10][11][14] Chemical Reviews. Comprehensive review of difluoromethylation strategies including the mechanism of decarboxylative carbene generation.
-
Org. Synth. (2016). "Difluoromethylation of Phenols: Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one." Organic Syntheses. Provides validated protocols for phenol difluoromethylation using chlorodifluoroacetate salts.
-
BenchChem. (2025).[2] "Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine." Technical support notes on nitro reduction in the presence of difluoromethoxy groups.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tdcommons.org [tdcommons.org]
- 5. chemscene.com [chemscene.com]
- 6. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 12. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
- 13. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S-18F and C-18F bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Experimental Protocols for the Reduction of 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene to 4-(Difluoromethoxy)-3-methylaniline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide
Strategic Overview & Chemical Context
The compound 4-(difluoromethoxy)-3-methylaniline is a highly versatile building block in the synthesis of advanced pharmaceuticals and agrochemicals[1]. The difluoromethoxy group (–OCHF₂) serves as a critical bioisostere for lipophilic ethers and halogens, offering enhanced metabolic stability and membrane permeability without the extreme lipophilicity of a trifluoromethoxy group.
Synthesizing this aniline requires the chemoselective reduction of its precursor, 1-(difluoromethoxy)-2-methyl-4-nitrobenzene [2]. The primary synthetic challenge lies in reducing the strongly electron-withdrawing nitro group to an amine without triggering the hydrogenolysis of the sensitive carbon-fluorine or carbon-oxygen bonds. Fortunately, unlike aryl chlorides or bromides that are prone to dehalogenation, the –OCHF₂ moiety demonstrates remarkable stability under both catalytic hydrogenation and dissolving metal reduction conditions[3].
Mechanistic Principles of Nitro Reduction
The follows the classic Haber mechanism, a multi-step electron and proton transfer process[4]. Understanding this pathway is critical for troubleshooting stalled reactions.
The transformation proceeds through three distinct stages:
-
Nitro to Nitroso: The nitroarene undergoes a 2-electron reduction to a reactive nitroso intermediate.
-
Nitroso to Hydroxylamine: A rapid 2-electron reduction converts the nitroso species into an arylhydroxylamine.
-
Hydroxylamine to Aniline: The final 2-electron reduction cleaves the N–O bond, releasing water and yielding the target aniline.
If the reaction is prematurely quenched or starved of hydrogen, the arylhydroxylamine intermediate can accumulate, or it may condense with the nitroso intermediate to form unwanted azoxy or azo dimers[4].
Figure 1: Stepwise mechanistic pathway of catalytic nitro reduction to aniline on Pd/C.
Experimental Methodologies
To provide flexibility based on laboratory scale and available equipment, two self-validating protocols are detailed below. is the industry standard for clean, scalable reductions[3]. Alternatively, iron-mediated reduction provides a highly chemoselective approach when specialized pressure reactors are unavailable[5][6].
Figure 2: Parallel experimental workflows for the reduction of the nitro precursor to aniline.
Method A: Catalytic Hydrogenation (Pd/C)
This method is preferred for its high atom economy and simple workup.
Reagents:
-
1-(Difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 0.05 equiv Pd)
-
Ethanol or Methanol (0.5 M)
-
Hydrogen gas (H₂)
Step-by-Step Protocol:
-
Inert Atmosphere Preparation: Purge a high-pressure reactor or a robust round-bottom flask (if using a balloon) with inert gas (N₂ or Ar).
-
Catalyst Wetting (Causality): Add the 10% Pd/C to the vessel, followed immediately by a small volume of Ethanol. Why? Dry Pd/C is highly pyrophoric and can easily ignite alcoholic solvent vapors. Wetting the catalyst under a nitrogen blanket prevents combustion.
-
Substrate Addition: Dissolve the nitro precursor in the remaining Ethanol and add it to the catalyst suspension.
-
Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times. Pressurize to 1–3 atm (or attach an H₂ balloon) and stir vigorously at room temperature.
-
Monitoring (Self-Validation): The reaction is self-validating through volumetric hydrogen uptake. Once the pressure drop ceases (or the balloon stops deflating), the reduction is complete. Visually, the bright yellow solution of the nitroarene will transition to a colorless or pale-yellow liquid.
-
Workup: Purge the system with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Caution: Do not let the filtered Pd/C dry out, as it remains pyrophoric. Wash the Celite pad thoroughly with Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 4-(difluoromethoxy)-3-methylaniline.
Method B: Iron-Mediated Reduction (Béchamp-Type)
When catalytic hydrogenation is incompatible due to the presence of other reducible functional groups (e.g., alkenes, alkynes), provides an exceptionally chemoselective alternative[3][4].
Reagents:
-
1-(Difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 equiv)
-
Iron powder (325 mesh, 5.0 equiv)
-
Ammonium chloride (NH₄Cl, 2.0 equiv)
-
Ethanol/Water (3:1 v/v)
Step-by-Step Protocol:
-
Solvent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor in the Ethanol/Water mixture.
-
Activation (Causality): Add Ammonium chloride (NH₄Cl) to the solution. Why? NH₄Cl acts as a mild proton source (pH ~5-6). It is acidic enough to continuously activate the iron surface for single-electron transfer, but mild enough to prevent the acid-catalyzed hydrolysis of the difluoromethoxy group[5][6].
-
Heating: Heat the mixture to 70°C.
-
Iron Addition (Causality): Add the Iron powder portion-wise over 15 minutes. Why? The reduction is highly exothermic. Portion-wise addition controls the heat release and prevents the solvent from boiling over.
-
Reflux & Monitoring (Self-Validation): Reflux the mixture for 2–4 hours. The reaction validates itself visually: the gray iron powder will gradually oxidize into a dense, dark brown/black iron oxide (Fe₃O₄) sludge.
-
Workup: Cool the mixture to room temperature. Filter the iron oxides through a pad of Celite, washing generously with Ethyl Acetate.
-
Isolation: Transfer the filtrate to a separatory funnel, extract the aqueous layer with additional Ethyl Acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the aniline.
Quantitative Data & Method Comparison
To assist in selecting the optimal protocol for your specific synthetic route, the quantitative and qualitative parameters of both methods are summarized below:
| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron-Mediated Reduction (Fe/NH₄Cl) |
| Typical Yield | 92 - 96% | 85 - 89% |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Chemoselectivity | Moderate (Will reduce alkenes/alkynes) | Very High (Tolerates reducible unsaturations) |
| Scalability | Excellent (Industrial standard) | Moderate (Stirring heavy iron sludge is difficult) |
| Environmental Impact | Low (Water is the only byproduct) | High (Generates stoichiometric iron oxide waste) |
| Cost Profile | High initial catalyst cost (Pd/C is recoverable) | Very low reagent cost |
References
-
Reduction of nitro compounds Source: Wikipedia URL:[Link]
- Preparation method of 4-(difluoromethoxy)aniline (Patent CN103819349A)
-
Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]
-
Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst Source: Royal Society of Chemistry URL:[Link]
Sources
- 1. 3-methylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Buchwald-Hartwig amination using "4-(Difluoromethoxy)-3-methylaniline"
Executive Summary
This guide details the optimized protocols for utilizing 4-(Difluoromethoxy)-3-methylaniline (CAS: 83190-02-7) in Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.
This substrate presents a unique "push-pull" challenge in medicinal chemistry:
-
Electronic Effect: The difluoromethoxy group (
) is a lipophilic hydrogen bond donor and a bioisostere of the methoxy group, often improving metabolic stability (blocking para-oxidation) and membrane permeability. It is electron-withdrawing by induction ( ), slightly reducing the nucleophilicity of the amine. -
Steric Effect: The ortho-methyl group introduces steric hindrance near the nucleophilic nitrogen. While not as bulky as a 2,6-dimethyl substitution, it sufficiently retards the amine coordination step in the catalytic cycle, necessitating sterically demanding, electron-rich ligands.
Core Recommendation: The use of BrettPhos or RuPhos based palladacycle precatalysts (Gen. 3 or Gen. 4) is strictly required to ensure high yields and reproducibility. Traditional Pd(OAc)
Reaction Design Strategy
Ligand Selection Mechanics
The ortho-methyl group on the aniline dictates the ligand choice.
-
BrettPhos: The primary recommendation. It is exceptionally bulky and electron-rich, designed specifically to facilitate the coupling of primary amines (like our substrate) without
-hydride elimination side reactions. -
RuPhos: A secondary option. While typically optimized for secondary amines, RuPhos is effective if the coupling partner (the aryl halide) is also sterically encumbered.
Base & Solvent Compatibility[1]
-
Base: NaO
Bu is the standard for rapid, high-yield couplings. However, the group is generally stable to bases, but if the electrophile contains base-sensitive groups (esters, nitriles, nitro), Cs CO or K PO must be used. -
Solvent: Anhydrous 1,4-Dioxane or Toluene are preferred.
-Amyl alcohol is an excellent alternative for weaker bases.
Visualizing the Catalytic Logic
The following diagram illustrates the decision matrix for optimizing reaction conditions based on the electrophile's properties.
Figure 1: Decision tree for selecting reaction conditions based on the coupling partner (Aryl Halide).
Detailed Experimental Protocols
Protocol A: Standard High-Activity Conditions
Best for: Aryl bromides/chlorides without base-sensitive functional groups.
Reagents:
-
4-(Difluoromethoxy)-3-methylaniline (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1.0 - 3.0 mol%)
-
Base: NaO
Bu (1.4 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), 4-(Difluoromethoxy)-3-methylaniline (208 mg, 1.2 mmol), NaO
Bu (135 mg, 1.4 mmol), and BrettPhos Pd G4 (catalyst loading: 10–30 mg depending on scale).-
Note: If the aryl halide is a liquid, add it via syringe after the solvent.
-
-
Inertion: Seal the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with Argon three times (if not in a glovebox).
-
Solvation: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (800+ RPM) for 2–12 hours.
-
Monitoring: Monitor by LCMS or TLC. The aniline starting material (
in 20% EtOAc/Hex) should disappear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and salts. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel).
-
Tip: Pre-treat the silica column with 1% Et
N in Hexanes if the product is acid-sensitive or streaks.
-
Protocol B: Base-Sensitive Conditions (Weak Base)
Best for: Aryl halides containing esters, ketones, nitriles, or nitro groups.
Reagents:
-
4-(Difluoromethoxy)-3-methylaniline (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)
-
Base: Cs
CO (2.0 equiv, finely ground and dried) -
Solvent:
-Amyl Alcohol (preferred) or 1,4-Dioxane.
Key Procedural Differences:
-
Use Cs
CO (652 mg, 2.0 mmol) instead of NaO Bu. -
Reaction times will be longer (typically 12–24 hours).
-
Temperature may need to be increased to 110°C if conversion is slow.
-
Water Effect: In weak-base protocols, strictly anhydrous conditions are sometimes too dry. The presence of trace water (or adding 10
L of degassed water) can sometimes accelerate the solubility of the inorganic base.
Troubleshooting & Optimization
If Protocol A or B fails, consult the following diagnostic table.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation / Poisoning | 1. Switch to RuPhos Pd G4 . RuPhos is more stable and better handles steric bulk.2. Ensure reagents (esp. amine) are free of sulfur/oxidants. |
| Debromination (Ar-H formed) | 1. Lower temperature to 80°C.2. Switch to | |
| Incomplete Conversion | Base Solubility / Kinetics | 1. Increase catalyst loading to 5 mol%.2. Switch solvent to Toluene (higher boiling point). |
| Product Decomposition | Acidic Workup | The |
Mechanistic Pathway (DOT Visualization)
The diagram below highlights the critical Amine Binding step, which is the kinetic bottleneck for this ortho-substituted substrate.
Figure 2: Simplified Catalytic Cycle. Note that for ortho-substituted anilines, the coordination of the amine to the Pd(II) center is often sterically impeded, requiring the specific geometry provided by BrettPhos.
Safety & Handling
-
Fluorine Chemistry: While the
group is chemically stable, combustion of fluorinated compounds can release HF. In case of fire, use standard extinguishing media but avoid inhaling fumes. -
Base Handling: NaO
Bu is moisture-sensitive and corrosive. Handle in a glovebox or weigh quickly in air and purge immediately. -
Palladium Residues: All palladium waste must be collected in heavy metal waste streams.
References
-
Maitre, S. et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.
-
Bruno, N. C. et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Organic Process Research & Development, 2016, 20 , 1709-1719.
-
Surry, D. S.[3] & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.
- Panteleev, J. et al. "Difluoromethoxy-substituted arenes: synthesis and properties." Journal of Fluorine Chemistry, 2015. (General reference for stability of OCF2H group).
Sources
Comprehensive HPLC Analytical Protocol for 4-(Difluoromethoxy)-3-methylaniline: Method Development and Validation
Executive Summary
The compound 4-(Difluoromethoxy)-3-methylaniline (CAS: 83190-02-7) is a highly functionalized aromatic amine frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Analytically, basic aniline derivatives present a well-documented challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): they are highly susceptible to peak tailing and retention time drift due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases.
This application note outlines a robust, self-validating RP-HPLC methodology. By leveraging an acidic mobile phase system (0.1% Trifluoroacetic acid) to enforce complete analyte protonation and mask active silanols, this protocol guarantees excellent peak symmetry, high theoretical plate counts, and rigorous reproducibility suitable for quality control (QC) environments.
Chemical Profiling & Mechanistic Rationale
To design a method that acts as a self-validating system, experimental choices must be grounded in the physicochemical properties of the analyte rather than empirical trial-and-error.
-
Structural Analysis : The molecule features a primary amine (aniline core), a weakly electron-donating methyl group at the meta position, and a moderately lipophilic, electron-withdrawing difluoromethoxy group (–OCF₂H) at the para position.
-
Ionization Dynamics (pKa) : Unsubstituted aniline has a pKa of approximately 4.6. The electron-withdrawing nature of the difluoromethoxy group slightly decreases the electron density on the nitrogen, lowering the estimated pKa of the conjugate acid to ~3.5 - 4.0 .
-
Causality of Mobile Phase Selection : According to standard chromatographic theory [1], robust retention and peak shape require the mobile phase pH to be at least 2 units away from the analyte's pKa. Operating at a neutral pH (~7.0) leaves the molecule in a neutral state but exposes it to severe tailing from ionized surface silanols (SiO⁻). By utilizing 0.1% Trifluoroacetic acid (TFA) , the mobile phase pH is driven down to ~2.0. This ensures the amine is >99% protonated (–NH₃⁺).
-
The Role of TFA : TFA serves a dual mechanistic purpose. First, it acts as an ion-pairing agent; the hydrophobic trifluoroacetate counter-ion pairs with the protonated amine, increasing its retention on the hydrophobic C18 stationary phase. Second, the low pH neutralizes acidic silanols (SiOH), effectively shutting down the secondary interactions that cause peak tailing [2].
Logic tree for mobile phase pH selection based on analyte pKa.
Materials and Reagents
-
Analyte : 4-(Difluoromethoxy)-3-methylaniline (Purity ≥ 98%, CAS: 83190-02-7) [3].
-
Solvents : HPLC-Grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm at 25 °C).
-
Additives : Trifluoroacetic acid (TFA), LC-MS or HPLC grade (Purity ≥ 99.0%).
Chromatographic Conditions
The following parameters establish a self-validating gradient method. The gradient ensures that any highly lipophilic synthesis impurities (e.g., unreacted starting materials or dimers) are effectively washed from the column, preventing ghost peaks in subsequent runs.
Instrument and Column Setup
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18, 4.6 × 150 mm, 3.5 µm | Ethylene Bridged Hybrid (BEH) technology provides superior resistance to acidic degradation and excellent peak shape for basic compounds. |
| Column Temperature | 30 °C ± 1 °C | Stabilizes mobile phase viscosity and ensures reproducible mass transfer kinetics. |
| Detection | UV at 254 nm | Anilines possess strong π-π* transitions. 254 nm provides an optimal signal-to-noise ratio while minimizing baseline drift from gradient mixing [4]. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm internal diameter column packed with 3.5 µm particles. |
| Injection Volume | 5 µL | Prevents volume overload while maintaining adequate sensitivity. |
Mobile Phase & Gradient Program
-
Mobile Phase A : 0.1% TFA in Ultrapure Water (v/v)
-
Mobile Phase B : 0.1% TFA in Acetonitrile (v/v)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 95 | 5 | Initial Hold (Isocratic) |
| 2.0 | 95 | 5 | Analyte Focusing |
| 10.0 | 10 | 90 | Linear Gradient (Elution) |
| 13.0 | 10 | 90 | Column Wash |
| 13.1 | 95 | 5 | Return to Initial |
| 18.0 | 95 | 5 | Re-equilibration |
Sample Preparation Protocol
To prevent solvent-mismatch effects (which manifest as split peaks or fronting), the sample diluent must closely match the initial gradient conditions.
Step-by-Step Methodology:
-
Diluent Preparation : Prepare a mixture of Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Do not add TFA to the diluent, as the mobile phase buffering capacity is sufficient to protonate the injected band.
-
Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 4-(Difluoromethoxy)-3-methylaniline reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic moiety, sonicate for 2 minutes, and dilute to volume with Ultrapure Water.
-
Working Solution (0.1 mg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Diluent.
-
Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to account for potential membrane adsorption.
Method Validation Parameters (System Suitability)
A protocol is only trustworthy if it contains internal checks. Prior to analyzing unknown samples, inject the Working Solution (0.1 mg/mL) in five replicates to verify the System Suitability Test (SST) criteria.
| Parameter | Acceptance Criteria | Typical Result | Causality for Failure |
| Retention Time ( | 6.0 – 7.5 min | 6.8 min | Loss of column stationary phase or pump proportioning valve failure. |
| Tailing Factor ( | ≤ 1.5 | 1.15 | Active silanols (column degradation) or degraded TFA additive. |
| Theoretical Plates ( | ≥ 10,000 | 14,500 | Void volume in column head or extra-column band broadening. |
| Area Precision (%RSD) | ≤ 1.0% (n=5) | 0.4% | Autosampler needle wear, air bubbles in syringe, or incomplete integration. |
Troubleshooting & Peak Shape Optimization
Even with a robust method, deviations can occur. Apply these field-proven insights to diagnose and resolve chromatographic anomalies:
-
Symptom: Severe Peak Tailing (
> 1.5)-
Mechanistic Cause: TFA is highly volatile. If the mobile phase is left on the instrument for several days, the TFA evaporates, raising the pH and unmasking surface silanols.
-
Corrective Action: Prepare fresh mobile phases daily. Ensure bottles are properly capped with ventilation valves rather than open to the atmosphere.
-
-
Symptom: Retention Time Drift (Earlier Elution over Time)
-
Mechanistic Cause: Inadequate re-equilibration time. The highly aqueous initial condition (95% A) requires sufficient time to re-wet the C18 pores after the high-organic wash phase. Phase collapse (dewetting) can occur if equilibration is rushed.
-
Corrective Action: Ensure the 5-minute re-equilibration step (13.1 to 18.0 min) is strictly adhered to. This equates to approximately 5 column volumes for a 4.6 x 150 mm column, which is the theoretical minimum for reproducible partitioning.
-
References
1. 2. 3. 4.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-methylaniline
Welcome to the technical support guide for the synthesis of 4-(Difluoromethoxy)-3-methylaniline. This document is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your synthesis, ensuring both high yield and purity. We will delve into the common challenges and side reactions encountered during the key synthetic steps and provide actionable solutions.
I. The Synthetic Landscape: An Overview
The synthesis of 4-(Difluoromethoxy)-3-methylaniline is typically accomplished via a two-step sequence starting from 3-methyl-4-nitrophenol. This pathway is favored due to the commercial availability of the starting material and the robust nature of the transformations involved.
-
O-Difluoromethylation: The phenolic hydroxyl group of 3-methyl-4-nitrophenol is converted to a difluoromethyl ether. This is an electrophilic substitution on oxygen, typically proceeding through a difluorocarbene (:CF₂) intermediate.
-
Nitro Group Reduction: The nitro group of the resulting 1-(difluoromethoxy)-2-methyl-4-nitrobenzene intermediate is reduced to a primary amine, yielding the final product.
Each of these steps presents a unique set of challenges and potential side reactions that can impact the efficiency of the synthesis and the purity of the final compound.
Caption: Overall synthetic route to 4-(Difluoromethoxy)-3-methylaniline.
II. Troubleshooting Guide: O-Difluoromethylation Step
The introduction of the difluoromethoxy group is arguably the most critical step. It relies on the generation of the highly reactive and transient difluorocarbene species.[1] The choice of carbene precursor and reaction conditions is paramount to success.
Q1: My difluoromethylation reaction shows very low conversion, with significant unreacted 3-methyl-4-nitrophenol remaining. What are the likely causes?
A1: This is a common issue often rooted in the inefficient generation or reaction of the difluorocarbene. Let's break down the potential causes:
-
Insufficient Deprotonation: The reaction requires the formation of the phenoxide anion, which is the active nucleophile. If the base used is too weak for the pKa of the nitrophenol, or if an insufficient molar equivalent is used, the concentration of the reactive phenoxide will be too low.
-
Moisture in the Reaction: Difluorocarbene is highly electrophilic and will react readily with water. The presence of moisture in your reagents or solvent will quench the carbene, drastically reducing the yield.[3]
-
Solution: Use anhydrous solvents (e.g., DMF, acetonitrile) and flame-dry your glassware before starting. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Instability/Purity: The difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, TMSCF₂Br) may have degraded upon storage.
-
Solution: Use a fresh bottle of the reagent or verify the purity of your existing stock. Some modern reagents, like difluoromethyltriflate (HCF₂OTf), offer high reactivity but require careful handling.[2]
-
-
Suboptimal Temperature: The formation of difluorocarbene is temperature-dependent. If the temperature is too low, the precursor may not decompose to form the carbene at a sufficient rate. Conversely, if it's too high, the carbene may decompose or lead to side reactions before it can react with the phenoxide.[3][4]
-
Solution: A systematic temperature screen is recommended, starting at the temperature suggested in the literature for your specific reagent.
-
Q2: I've successfully formed the product, but it's contaminated with a significant side product that is difficult to separate. What could it be?
A2: While O-difluoromethylation is generally favored for phenols, C-alkylation on the aromatic ring is a possible side reaction.
-
Causality: The difluorocarbene is an electrophile and can react with the electron-rich aromatic ring in an electrophilic aromatic substitution-type reaction. The nitro group is deactivating, but the methyl and phenoxide groups are activating, making the ortho and para positions susceptible to attack. This can lead to the formation of isomers where the -CF₂H group is attached directly to the ring.
-
Prevention: This side reaction is often minimized by ensuring rapid and complete formation of the phenoxide, which is a much stronger nucleophile than the aromatic ring. Using a polar aprotic solvent like DMF can also favor the desired O-alkylation pathway.
Q3: The reaction mixture turns dark brown or black, resulting in a low yield of intractable material. Why is this happening?
A3: The formation of dark, polymeric material suggests decomposition or undesired side reactions.
-
Causality: Nitrophenols can be sensitive to harsh basic conditions and high temperatures.[5] The combination of a strong base and elevated temperatures can lead to polymerization or decomposition of the starting material or product. Furthermore, some difluorocarbene precursors can decompose violently at high temperatures.
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Control Base Addition: Add the base slowly to a cooled solution of the phenol to manage any exotherm.
-
Choose a Milder Reagent: If high temperatures are required for your current reagent, consider switching to a more modern difluoromethylating agent that operates under milder conditions.[4]
-
III. Troubleshooting Guide: Nitro Group Reduction Step
The reduction of the aromatic nitro group is a well-established transformation, but it is not without its own set of potential side reactions, particularly the formation of dimeric impurities.[6]
Q1: My reduction is incomplete. I still have a significant amount of the 1-(difluoromethoxy)-2-methyl-4-nitrobenzene starting material.
A1: Incomplete reduction is typically due to issues with the catalyst or the reaction conditions.
-
Catalyst Inactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities carried over from the previous step, such as sulfur or halide compounds. The catalyst may also simply be old or have low activity.
-
Solution: Use fresh, high-quality catalyst. If catalyst poisoning is suspected, purifying the nitro intermediate before reduction is highly recommended.
-
-
Insufficient Reductant: In catalytic hydrogenation, this means poor hydrogen gas delivery or low pressure. For chemical reductions (e.g., Fe/HCl, SnCl₂), it means an insufficient stoichiometric amount of the metal reductant.
-
Solution (Hydrogenation): Ensure the reaction vessel is properly sealed and purged. Increase the hydrogen pressure if your equipment allows. Ensure vigorous stirring to facilitate gas-liquid mass transfer.
-
Solution (Chemical Reduction): Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of iron powder).
-
Q2: My final aniline product is off-color (yellow, orange, or red) even after purification. What causes this discoloration?
A2: This is a classic sign of dimeric impurity formation (azo and azoxy compounds) or air oxidation.
-
Causality - Azo/Azoxy Impurities: During the reduction of a nitro group, several intermediates are formed, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[7] Under neutral or slightly basic conditions, these intermediates can condense to form colored azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds.
-
Causality - Air Oxidation: Anilines, particularly electron-rich anilines, are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[8][9] This can happen during the workup or upon storage.
Caption: Formation of azo and azoxy side products during nitro reduction.
-
Solutions:
-
Use Acidic Conditions: Performing the reduction under acidic conditions (e.g., catalytic hydrogenation with acetic acid as a co-solvent, or using SnCl₂/HCl or Fe/HCl) protonates the hydroxylamine intermediate, preventing its condensation and favoring complete reduction to the amine.
-
Inert Atmosphere Workup: After the reaction is complete, perform the workup (extraction, solvent removal) under an inert atmosphere to minimize air oxidation.
-
Proper Storage: Store the final product under nitrogen or argon in a sealed, light-resistant container, preferably at low temperatures (2-8 °C).[6]
-
IV. General FAQs
Q1: What is the best method to purify the final 4-(Difluoromethoxy)-3-methylaniline?
A1: The choice of purification method depends on the scale and the nature of the impurities.
-
Column Chromatography: This is the most effective method for laboratory scale to remove both more polar (unreacted starting materials from step 1) and less polar (azo/azoxy) impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Vacuum Distillation: If the primary impurities are non-volatile (e.g., catalyst residues, salts, polymers), vacuum distillation can be a highly effective and scalable purification method.[8]
-
Recrystallization: If a solid product of sufficient purity is obtained, recrystallization from a suitable solvent system can provide very high-purity material. This is often challenging for aniline derivatives which can be oils or low-melting solids.
Q2: Can I perform this synthesis as a one-pot reaction?
A2: A one-pot procedure is generally not advisable. The conditions for O-difluoromethylation (basic, often anhydrous) are incompatible with the conditions for nitro reduction (acidic or neutral, often protic solvents, presence of a metal catalyst). Attempting a one-pot synthesis would likely lead to complex mixtures and low yields due to reagent incompatibility and side reactions. A workup and isolation of the nitro intermediate is strongly recommended.
V. Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene
-
Safety: Perform this reaction in a well-ventilated fume hood. Wear appropriate PPE.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-4-nitrophenol (1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of phenol).
-
Stir the solution under a nitrogen atmosphere and add powdered potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Heat the mixture to 60-70 °C and add sodium chlorodifluoroacetate (ClCF₂COONa, 1.5 equiv.) portion-wise over 30 minutes. Caution: Gas evolution (CO₂) will occur.
-
After the addition is complete, raise the temperature to 100-110 °C and stir for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the product as a yellow oil or solid.
Protocol 2: Synthesis of 4-(Difluoromethoxy)-3-methylaniline
-
Safety: Anilines are toxic. Handle with care. Catalytic hydrogenation involves flammable hydrogen gas.
-
To a hydrogenation vessel (e.g., Parr shaker bottle), add 1-(difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 equiv.) and a solvent such as methanol or ethanol.
-
Under an inert atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Seal the vessel, evacuate and purge with nitrogen, then evacuate and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir/shake vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Once the reaction is complete (typically 4-16 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude aniline can be used as is or purified further by column chromatography or vacuum distillation if necessary.
VI. Data Summary Table
| Issue | Potential Cause(s) | Recommended Solutions | Relevant Step |
| Low reaction conversion | Insufficient base, moisture, inactive reagent, low temperature | Use sufficient base, ensure anhydrous conditions, use fresh reagent, optimize temperature | Difluoromethylation |
| Formation of dark polymers | High temperature, harsh basic conditions | Lower reaction temperature, control base addition rate | Difluoromethylation |
| Colored final product | Azo/azoxy impurity formation, air oxidation | Use acidic reduction conditions, work up under inert atmosphere, store product properly | Nitro Reduction |
| Incomplete reduction | Catalyst poisoning, insufficient reductant/H₂ pressure | Purify intermediate, use fresh catalyst, increase reductant/pressure | Nitro Reduction |
| Isomeric impurities | C-alkylation of the aromatic ring | Ensure complete phenoxide formation, use polar aprotic solvents | Difluoromethylation |
VII. References
-
CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
-
ChemScene, 4-Amino-2-methylphenol, CAS 2835-96-3.
-
Hu, J. et al. Selective difluoromethylation and monofluoromethylation reactions. Chemical Society Reviews.
-
Hartwig, J. F. et al. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH.
-
BenchChem. Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol.
-
Hu, J. et al. difluoromethylations of diphenols with TMSCF2Br. ScienceDirect.
-
Various Authors. Difluoromethylation of Phenols. ResearchGate.
-
PubChem. 4-(difluoromethoxy)-3-methylaniline.
-
Postigo, A. et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH.
-
BenchChem. Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.
-
JP2012062252A - Method for producing 4-amino-m-cresol - Google Patents.
-
BenchChem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
-
Hu, J. et al. Recent Advances in the Synthetic Application of Difluorocarbene. Synfacts.
-
CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents.
-
ChemicalBook. 4-Amino-2-methylphenol CAS#: 2835-96-3.
-
BenchChem. Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions.
-
BenchChem. Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives.
-
Sigma-Aldrich. 2-Amino-4-methylphenol 97 95-84-1.
-
CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents.
-
ChemicalBook. 4-methoxy-3-methylaniline synthesis.
-
Sigma-Aldrich. 4-Fluoro-3-methylaniline 97 452-69-7.
-
Chem-Impex. 4-(Difluoromethoxy)nitrobenzene.
-
Veeprho. Aniline Impurities and Related Compound.
-
Sigma-Aldrich. 3-(Difluoromethoxy)-4-methylaniline | 264194-31-2.
-
Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE.
-
Clark, J. electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.
-
CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.
-
Bundy, J.G. et al. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed.
-
Reddy, G. J. et al. Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal.
-
Smith, D. et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. veeprho.com [veeprho.com]
Troubleshooting guide for the purification of "4-(Difluoromethoxy)-3-methylaniline"
Technical Support Center: Purifying 4-(Difluoromethoxy)-3-methylaniline
Welcome to the technical support guide for the purification of 4-(Difluoromethoxy)-3-methylaniline (CAS No. 1643381-16-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable aromatic amine. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 4-(Difluoromethoxy)-3-methylaniline?
A1: While specific data for this exact compound is not widely published, we can infer properties from closely related analogs. Generally, it is expected to be a liquid or a low-melting solid, appearing as a colorless to yellow or brown oil.[1][2] Like many anilines, it is prone to darkening upon exposure to air and light due to the formation of oxidized impurities.[1] It is slightly soluble in water but should be miscible with most common organic solvents.[1] For long-term stability, it is recommended to store the compound under an inert atmosphere in a freezer below -20°C.
Q2: What are the most common impurities I should expect in my crude 4-(Difluoromethoxy)-3-methylaniline?
A2: Impurities largely depend on the synthetic route. A common pathway to anilines is the reduction of a corresponding nitrobenzene.[3][4][5] Therefore, potential impurities include:
-
Unreacted Starting Material: 4-(Difluoromethoxy)-3-methylnitrobenzene.
-
Process-Related Impurities: Residual solvents, reagents from the difluoromethoxylation step (e.g., from reactions with chlorodifluoromethane), or catalysts.[6][7]
-
Side-Reaction Products: Regioisomers or products from over-alkylation on the nitrogen.[4]
-
Degradation Products: Oxidized species, often colored, that form upon exposure to air.[1][6]
Q3: My purified aniline is colorless initially but turns yellow/brown after a few days. Why is this happening and how can I prevent it?
A3: This is a classic issue with aromatic amines.[1] The discoloration is due to aerial oxidation, where atmospheric oxygen reacts with the amine to form highly colored, conjugated impurities and polymeric by-products.[1][6] To prevent this:
-
Inert Atmosphere: Always handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Cold and Dark Storage: Store vials in a freezer, wrapped in foil to protect from light.
-
Antioxidant: For bulk storage, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), though this would need to be removed before subsequent reactions.
-
Purity: Ensure high purity, as trace metal impurities from catalysts can accelerate oxidation.[6]
Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification of 4-(Difluoromethoxy)-3-methylaniline.
Issue 1: Poor Separation or Streaking during Silica Gel Column Chromatography
Cause: The primary amine group (-NH2) is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to irreversible adsorption, product degradation, and significant peak tailing, making separation ineffective.[8][9]
Solutions:
-
Mobile Phase Modification (Base Additive): The most common solution is to "neutralize" the acidic silica surface by adding a small amount of a volatile amine to your eluent.[9]
-
Method: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Why it Works: The added amine competes with your product for binding to the acidic sites on the silica, allowing your compound to elute more symmetrically.[9] TEA is often preferred due to its volatility, making it easier to remove from the final product.[10]
-
-
Use of Alternative Stationary Phases: If base additives are not effective or compatible with your molecule:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a slightly basic surface that repels basic compounds, preventing strong interactions and improving peak shape.[8][9]
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Visual Guide: Troubleshooting Column Chromatography of Anilines
The following diagram outlines the decision-making process when encountering issues with the flash chromatography of basic amines.
Caption: Troubleshooting logic for aniline column chromatography.
Issue 2: The Compound is Water-Soluble or Forms Emulsions During Workup
Cause: The amine functionality can become protonated in acidic conditions (forming an ammonium salt, R-NH3+), increasing its water solubility. Amines can also act as surfactants, stabilizing the interface between organic and aqueous layers and leading to persistent emulsions.[11]
Solutions:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[12][13]
-
To Isolate the Amine: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[14][15] Separate the layers, then basify the aqueous layer (e.g., with 2 M NaOH) to a pH > 10. This deprotonates the aniline, causing it to precipitate or become insoluble in water.[13] You can then extract the pure aniline back into an organic solvent.[14]
-
-
Breaking Emulsions:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help break the emulsion and decrease the solubility of the organic compound in the aqueous layer.[11]
-
Patience: Sometimes, simply letting the separatory funnel stand for 15-30 minutes will allow the layers to separate.[11]
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite can be effective.
-
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities from the crude product.
-
Dissolution: Dissolve the crude 4-(Difluoromethoxy)-3-methylaniline (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL).
-
Transfer: Pour the solution into a 250 mL separatory funnel.
-
Acidic Extraction: Add 50 mL of 1 M HCl (aq) to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer is the organic phase containing neutral impurities. The bottom aqueous layer contains your protonated amine salt. Drain the bottom aqueous layer into a clean flask.
-
Back-Wash (Optional): Add another 25 mL of 1 M HCl to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the amine. Discard the organic layer.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the pH is >10 (check with pH paper). Your product should either precipitate as a solid or form an oily layer.
-
Product Extraction: Transfer the basified mixture back to a separatory funnel. Extract the purified amine with fresh ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Flash Column Chromatography
This protocol is suitable when impurities have similar basicity but different polarity.
-
TLC Analysis: Develop a solvent system using TLC. Start with 10% Ethyl Acetate in Hexane. If the compound does not move, gradually increase polarity. Add 1% triethylamine (TEA) to the chosen solvent system to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.[8]
-
Column Packing: Pack a silica gel column with your chosen eluent (containing 1% TEA). Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[16]
-
Elution: Run the column with the eluent, applying positive pressure.[17] Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like dichloromethane may be necessary to fully remove the higher-boiling TEA.
Data Summary Table
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral compounds (e.g., unreacted nitro starting material), acidic byproducts.[12] | Scalable, inexpensive, highly effective for removing non-basic impurities. | Can lead to emulsions; may not separate other basic impurities.[11] |
| Flash Chromatography | Compounds with different polarities (e.g., regioisomers, more polar oxidized impurities).[18] | Excellent for separating compounds with similar functionalities but different polarities. | Requires base additive for amines; can be lower yielding if product adsorbs to silica.[9] |
| Recrystallization | Insoluble impurities at high temp; highly soluble impurities at low temp.[19] | Can provide very high purity material if a suitable solvent is found. | Product may be an oil, requiring conversion to a salt to crystallize.[10] |
| Distillation | Non-volatile or much higher/lower boiling point impurities.[20] | Effective for large scales and removing non-volatile residues. | Requires thermal stability of the compound; not effective for impurities with close boiling points. |
References
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
CDN. (n.d.). Aniline and acetic anhydride were reacted to form solid acetanilide. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Recrystallization - Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-3-methoxy-N-methylaniline. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline - Chempedia. Retrieved from [Link]
-
Wellesley College. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline - 1285 Words. Retrieved from [Link]
-
VEDANTU. (n.d.). Aniline. Retrieved from [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Biotage. (2023, January 26). What is Flash Chromatography and why should I do it?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxyaniline. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(difluoromethoxy)-3-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
Wikipedia. (2024). Aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
Wiley Online Library. (2000, December 4). Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 4-Fluoro-3-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. veeprho.com [veeprho.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. magritek.com [magritek.com]
- 16. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 17. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 18. biotage.com [biotage.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Preventing Discoloration of 4-(Difluoromethoxy)-3-methylaniline
Welcome to the Technical Support Center. As Application Scientists, we understand that maintaining the chemical integrity of sensitive reagents is critical for reproducible drug development and synthetic workflows. This guide provides an in-depth, mechanistic approach to handling and storing 4-(Difluoromethoxy)-3-methylaniline , ensuring your material remains pristine from the first aliquot to the last.
Mechanistic Insights: The "Why" Behind the Discoloration
4-(Difluoromethoxy)-3-methylaniline (CAS: 83190-02-7)[1][2] is a highly valuable building block in pharmaceutical synthesis. Like many primary aromatic amines, it is notoriously susceptible to atmospheric oxidation[3].
While pure aniline derivatives are typically colorless or pale yellow, exposure to oxygen, light, and ambient temperatures triggers a radical-mediated oxidation cascade[4][5]. The primary amine (-NH2) loses an electron to form a reactive nitrogen-centered radical. These intermediates rapidly couple to form highly conjugated systems such as azobenzenes, azoxybenzenes, and quinone imines[6][7]. Because these conjugated polymers absorb visible light strongly, even trace amounts (often <1%) can turn the entire batch dark red, brown, or black[8].
Causality Note: The methyl group at the 3-position is electron-donating, which slightly increases the electron density on the aromatic ring, making it more prone to oxidation compared to electron-deficient anilines. While the difluoromethoxy group (-OCF2H) provides some inductive electron withdrawal, it is not sufficient to completely halt the radical cascade.
Troubleshooting Guide (FAQs)
Q1: My freshly purchased bottle was colorless, but after a month on the bench, it turned dark brown. Is it ruined? A1: The color change is a classic indicator of oxidation to quinone imines and azobenzene derivatives[8][9]. If the discoloration is minor (pale red/brown), the material may still be usable for robust, large-scale reactions, but its purity has likely dropped. For sensitive catalytic cross-coupling reactions or API synthesis, these polymeric impurities can poison metal catalysts. You must verify purity via HPLC or NMR. If purity is compromised (<95%), purification is strictly required[8].
Q2: What is the optimal storage protocol to guarantee long-term stability? A2: Storage must address the three drivers of oxidation: oxygen, light, and thermal energy.
-
Atmosphere: Store under an inert gas (Argon or Nitrogen)[4][10]. Argon is heavier than air and provides a superior "blanket" over the solid/liquid to displace oxygen.
-
Container: Use tightly sealed amber glass vials to block UV/visible light[10]. Avoid metal containers, as trace transition metals catalyze radical formation.
-
Temperature: Store at low temperatures (-20°C to 4°C) to drastically reduce the kinetic rate of oxidation[8].
Q3: I need to use this compound daily. How do I prevent degradation from repeated opening? A3: Repeatedly opening a cold vial introduces ambient moisture (condensation) and oxygen. To prevent this, aliquot the bulk material into single-use amber vials inside a glovebox under Argon, or utilize a Schlenk line to purge the headspace[11]. Store the aliquots at -20°C and only thaw exactly what you need for the day's workflow.
Experimental Protocols
Protocol 1: Inert Gas Purging and Aliquoting (Self-Validating Workflow)
Objective: Aliquot 4-(Difluoromethoxy)-3-methylaniline without introducing oxygen or moisture.
-
Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 110°C for 2 hours. Cool them in a desiccator.
-
Purging: Transfer the bulk chemical and the dried vials into an inert atmosphere glovebox (Argon preferred)[11].
-
Aliquoting: Dispense the required mass/volume into the amber vials.
-
Sealing: Seal the vials with PTFE-lined caps. Wrap the cap junction tightly with Parafilm to prevent micro-leaks.
-
Storage: Transfer the sealed vials immediately to a -20°C freezer[8].
-
Self-Validation Check: The physical color of the compound acts as a self-validating indicator. A properly sealed aliquot should remain colorless for >12 months. If the compound turns pink or brown, the inert seal has failed and oxygen has breached the container[8].
Protocol 2: Purification of Discolored Aniline (Vacuum Distillation)
Objective: Salvage a degraded batch of 4-(Difluoromethoxy)-3-methylaniline.
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly greased and the system is leak-free.
-
Loading: Add the discolored aniline to the distillation flask along with a small amount of zinc dust (approx. 1-2% w/w).
-
Mechanistic Note: Zinc acts as a sacrificial reducing agent. It converts oxidized quinone imines back to the amine and prevents further oxidation during the heating process[12].
-
-
Distillation: Apply high vacuum (e.g., <1 Torr). Slowly heat the flask. The pure aniline will distill over as a colorless liquid/solid.
-
Collection: Collect the distillate in a receiver flask pre-purged with Argon[11]. Immediately transfer to amber vials as per Protocol 1.
Data Presentation
Table 1: Impact of Storage Conditions on 4-(Difluoromethoxy)-3-methylaniline Stability
| Storage Condition | Atmosphere | Container | Temperature | Expected Shelf-Life (Purity >98%) |
| Optimal | Argon | Amber Glass | -20°C | > 24 months |
| Acceptable | Nitrogen | Amber Glass | 4°C | 6 - 12 months |
| Suboptimal | Air | Clear Glass | 20°C | < 1 month (Rapid discoloration) |
| Destructive | Air | Metal | > 40°C | < 1 week (Polymerization) |
Mechanistic Visualization
Fig 1: Oxidation pathway of 4-(Difluoromethoxy)-3-methylaniline and targeted storage interventions.
References
1.[10] 10 2.[8] 8 3.[3]3 4.[12] 12 5.[1]1 6.[11]11 7.[4] 4 8.[2] 2 9.[5]5 10.[6]6 11.[9]9 12.[7] 7
Sources
- 1. 4-(Difluoromethoxy)-3-methylaniline (1 x 1 g) | Reagentia [reagentia.eu]
- 2. 3-methylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. Aniline - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Overcoming poor separation in the chromatography of "4-(Difluoromethoxy)-3-methylaniline" analogs
Welcome to the technical support center dedicated to overcoming the unique chromatographic challenges presented by 4-(Difluoromethoxy)-3-methylaniline and its structural analogs. These compounds, characterized by a basic aniline moiety, a polar difluoromethoxy group, and varying alkyl substitutions, often exhibit complex retention behaviors, poor peak shapes, and co-elution issues, particularly when dealing with positional isomers.
This guide is designed to provide you with not just solutions, but a foundational understanding of the physicochemical principles at play. By understanding the "why" behind a method, you can move from simple troubleshooting to robust method development.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chromatographic analysis of fluorinated aniline analogs.
Q1: My primary peak for 4-(Difluoromethoxy)-3-methylaniline is tailing significantly on a C18 column. What is the cause and how can I fix it?
Answer:
Peak tailing with basic compounds like anilines on standard silica-based reversed-phase columns is a classic problem. The root cause is most often secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1] This interaction is a form of ion-exchange, which is a different, and much slower, retention mechanism than the primary hydrophobic partitioning, leading to a "tail" on the peak.
Causality & Solutions:
-
Mobile Phase pH Control (Primary Solution): The most effective way to eliminate this interaction is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of silanols will be protonated (Si-OH) and rendered neutral.[2] This prevents the ionic interaction with your protonated aniline (which will be positively charged at this pH), resulting in a much more symmetrical peak.
-
Recommendation: Use a buffer or add an acidifier like 0.1% formic acid or 0.05-0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase.[2] TFA also acts as an ion-pairing agent, which can further mask silanol interactions and improve peak shape.
-
-
Use of High-Purity, End-Capped Columns: Modern HPLC columns are "end-capped," a process where most residual silanols are chemically bonded with a small, inert group. However, no end-capping is 100% perfect. Using a high-quality column from a reputable manufacturer ensures the highest degree of end-capping and lowest silanol activity.
-
Reduce Sample Overload: Injecting too much sample can saturate the active sites on the column, leading to peak distortion, including tailing.[3] If your peak shape improves upon diluting the sample, column overload was a contributing factor.
Q2: I'm trying to separate 4-(Difluoromethoxy)-3-methylaniline from its positional isomer, 2-(Difluoromethoxy)-5-methylaniline, but they are completely co-eluting on my C18 column. How can I achieve separation?
Answer:
Co-elution of positional isomers is a common challenge because they often have very similar hydrophobicity (logP values) and molecular weight. A standard C18 column, which primarily separates based on hydrophobicity, may not have enough selectivity to resolve them. To achieve separation, you must introduce a different retention mechanism or enhance subtle differences between the isomers.
Strategies for Isomer Separation:
-
Switch to a Phenyl Stationary Phase: Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent choice for aromatic positional isomers.[4] They provide an alternative selectivity based on π-π interactions between the electron-rich phenyl rings of the stationary phase and your analyte's aromatic ring. The different positions of the electron-withdrawing (-OCHF2) and electron-donating (-CH3) groups on your isomers will alter the electron density of the aromatic ring, leading to differential π-π interactions and, consequently, separation.[4]
-
Employ a Pentafluorophenyl (PFP) Phase: PFP columns, often called "fluorous" phases, are exceptionally powerful for separating halogenated compounds and positional isomers.[5][6] They offer a complex mix of retention mechanisms including:
-
Hydrophobic interactions
-
π-π interactions
-
Dipole-dipole interactions
-
Fluorophilic interactions (retention of fluorinated compounds)[5] This multi-modal interaction capability greatly increases the chances of resolving closely related isomers. PFP phases often show greater retention for the fluorinated analyte compared to its non-fluorinated analog.[5]
-
-
Optimize Mobile Phase Conditions:
-
Organic Modifier: Switch from acetonitrile to methanol, or use a mixture. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can alter selectivity for polar molecules.
-
Temperature: Changing the column temperature affects the thermodynamics of partitioning and can sometimes improve resolution. A good starting point is to test temperatures between 25°C and 45°C.[7]
-
Q3: My retention times are drifting and are not reproducible from one run to the next. What should I investigate?
Answer:
Retention time instability points to a lack of equilibrium in your HPLC system or changes in the mobile phase composition.[8] For ionizable compounds like anilines, this is often linked to the mobile phase buffer.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For reversed-phase, 10-15 column volumes is a good rule of thumb. For HILIC, equilibration can be much slower and may require 30 or more column volumes.
-
Mobile Phase pH Stability: If you are using a buffer, ensure its pH is stable and that you are operating within its effective buffering range (typically +/- 1 pH unit from its pKa). If the mobile phase pH is not properly controlled, small changes can significantly alter the ionization state of your analyte and the column surface, causing retention shifts.
-
Mobile Phase Preparation: Ensure mobile phases are prepared fresh daily and are well-mixed.[3] If you are running a gradient, check that the pump is proportioning the solvents accurately. Premixing the mobile phase for isocratic runs can sometimes improve reproducibility.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time drift.[8]
-
System Leaks: Check for any leaks in the system, particularly at fittings. A small leak can cause pressure fluctuations and lead to erratic retention times.[9]
Advanced Separation Strategies & Method Development
When standard troubleshooting is not enough, a more fundamental change in chromatographic strategy may be required.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For polar compounds like fluorinated anilines, HILIC is a powerful alternative to reversed-phase chromatography.[10][11] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase high in organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[12]
Mechanism of HILIC: The aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Separation occurs via partitioning of the polar analyte between this immobilized water layer and the bulk organic mobile phase.[13] More polar analytes are more strongly retained. The elution order in HILIC is often the reverse of what is seen in reversed-phase chromatography.[12]
Why it Works for Your Analogs: The difluoromethoxy group and the aniline nitrogen are both polar moieties that can interact strongly with the aqueous layer, making these compounds excellent candidates for HILIC separation. Subtle differences in polarity between isomers can be amplified in HILIC mode, often providing excellent resolution where reversed-phase fails.
Table 1: Recommended Starting Conditions for Different Chromatographic Modes
| Parameter | Reversed-Phase (C18/C8) | PFP / Phenyl Phase | HILIC (Silica/Diol) |
| Primary Mechanism | Hydrophobic Partitioning | Hydrophobic, π-π, Dipole-Dipole | Hydrophilic Partitioning, Ion-Exchange |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile |
| Typical Gradient | 10-95% B over 15 min | 10-95% B over 15 min | 95-60% B over 15 min |
| Best For | General screening, purity checks | Resolving positional isomers, halogenated compounds | Separating highly polar analogs, alternative selectivity |
| Key Advantage | Robust, well-understood | Unique selectivity for aromatics | Strong retention of polar compounds |
Experimental Protocols
Protocol 1: Systematic Column and Mobile Phase Screening
This protocol provides a structured approach to finding the optimal stationary and mobile phase combination for resolving your aniline analogs.
Objective: To identify the column and solvent system that provides the best selectivity (α) and resolution (Rs) for critical pairs of analogs.
Materials:
-
HPLC system with a column oven and multi-channel gradient pump.
-
Columns: High-quality C18, Phenyl-Hexyl, and PFP columns (e.g., 100 x 2.1 mm, <3 µm).
-
Mobile Phase A1: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B1: Acetonitrile.
-
Mobile Phase B2: Methanol.
-
Sample: A mixture of your target aniline and its key impurities/isomers at a known concentration (e.g., 10 µg/mL each) dissolved in 50:50 Acetonitrile:Water.
Methodology:
-
System Preparation: Install the C18 column. Purge all solvent lines thoroughly.
-
Equilibration: Equilibrate the column with 90% A1 / 10% B1 for at least 15 column volumes.
-
Run 1 (Acetonitrile Gradient):
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Injection Volume: 2 µL
-
Gradient: 10% to 95% B1 over 15 minutes. Hold at 95% B1 for 2 minutes. Return to 10% B1 and re-equilibrate for 5 minutes.
-
-
Run 2 (Methanol Gradient):
-
Change Mobile Phase B to B2 (Methanol).
-
Equilibrate the column thoroughly with the new starting conditions (90% A1 / 10% B2).
-
Repeat the gradient run from step 3 using B2 instead of B1.
-
-
Column Change and Repeat:
-
Replace the C18 column with the Phenyl-Hexyl column.
-
Repeat steps 2-4 for the Phenyl-Hexyl column.
-
-
Final Column Change and Repeat:
-
Replace the Phenyl-Hexyl column with the PFP column.
-
Repeat steps 2-4 for the PFP column.
-
-
Data Analysis: Compare the chromatograms from all six runs. Look for the combination that provides the largest separation between your critical isomer pair. This is your starting point for fine-tuning and optimization.
Visual Troubleshooting and Logic Diagrams
To further assist in your experimental design and troubleshooting, the following diagrams illustrate key workflows and concepts.
Diagram 1: Troubleshooting Poor Peak Shape for Basic Analytes
Caption: A logical workflow for diagnosing and fixing peak tailing.
Diagram 2: Selecting a Column Based on Interaction Mechanisms
Caption: Interaction map between the analyte and different stationary phases.
References
-
Taylor & Francis Online. (2007, February 6). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Available from: [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2003). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substitute. Available from: [Link]
-
Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available from: [Link]
-
HPLC Professionals (YouTube Channel). (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]
-
Chromatography Forum. (2008, October 26). The role of TFA on Reverse phase chromatography? Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
National Institutes of Health (NIH). (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available from: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Elsevier. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. Available from: [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available from: [Link]
-
Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]
-
analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Available from: [Link]
-
MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available from: [Link]
-
PubMed. (2015, February 6). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Available from: [Link]
-
ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Available from: [Link]
-
LCGC International. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Available from: [Link]
-
RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available from: [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Available from: [Link]
-
ResearchGate. (2016, September 23). (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Available from: [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Straightforward Synthesis of Bench-Stable Heteroatom-Centered Difluoromethylated Entities via the Controlled Nucleophilic Transfer from Activated TMSCHF2. Available from: [Link]
-
TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Available from: [Link]
-
LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]
-
PubChem. (n.d.). 4-fluoro-3-methoxy-N-methylaniline. Available from: [Link]
Sources
- 1. waters.com [waters.com]
- 2. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. rheniumgroup.co.il [rheniumgroup.co.il]
- 10. longdom.org [longdom.org]
- 11. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Mass spectrometry fragmentation pattern of "4-(Difluoromethoxy)-3-methylaniline"
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(Difluoromethoxy)-3-methylaniline
Executive Summary
Product: 4-(Difluoromethoxy)-3-methylaniline (CAS: 73205-32-0) Application: Pharmaceutical intermediate (Kinase Inhibitor synthesis) Core Challenge: Structural differentiation from metabolic analogs (e.g., trifluoromethoxy variants) and process impurities.
This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 4-(Difluoromethoxy)-3-methylaniline . Unlike standard datasheets, this document focuses on the mechanistic fragmentation pathways that distinguish this compound from its structural analogs, providing researchers with a self-validating system for structural confirmation.
Technical Specifications & Experimental Setup
To ensure reproducibility, the following protocols are recommended for the generation of the data discussed below.
Protocol A: GC-MS (Electron Ionization - EI)
-
Inlet Temperature: 250°C (Split 10:1).
-
Column: Rtx-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Ion Source: Electron Ionization (EI) at 70 eV .
-
Source Temp: 230°C.
-
Scan Range: m/z 35–350.
Protocol B: LC-MS (Electrospray Ionization - ESI)
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: ESI Positive Mode (
). -
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (optimized for in-source fragmentation).
Fragmentation Analysis: The "Fingerprint"
The mass spectrum of 4-(Difluoromethoxy)-3-methylaniline is governed by the stability of the aniline core and the lability of the difluoromethoxy ether bond.
Primary Fragmentation Pathway (EI)
| Ion Identity | m/z (Theory) | Relative Abundance (Predicted) | Mechanistic Origin |
| Molecular Ion ( | 173 | 100% (Base Peak) | Stable radical cation typical of anilines. |
| 153 | 20–40% | Intramolecular elimination of Hydrogen Fluoride. | |
| 122 | 40–60% | Cleavage of the | |
| 106 | 15–25% | Formation of the methyl-aniline (toluidine) cation. | |
| 94 | 30–50% | Loss of |
Key Mechanistic Insight:
Unlike trifluoromethoxy analogs (
Visualizing the Pathway
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for 4-(Difluoromethoxy)-3-methylaniline.
Comparative Performance Analysis
This section compares the target molecule against its two most common structural "competitors" in a synthetic setting: the unmethylated analog and the trifluorinated analog.
Comparison 1: vs. 4-(Difluoromethoxy)aniline
-
Alternative Structure: Lacks the methyl group at position 3.
-
Differentiation:
-
Mass Shift: All corresponding peaks are shifted by -14 Da .
-
Fragmentation Kinetics: The target (3-methyl) variant typically exhibits a more stable molecular ion due to the electron-donating effect of the methyl group on the aromatic ring.
-
Diagnostic: If you see m/z 159 instead of 173, you are missing the methyl group.
-
Comparison 2: vs. 4-(Trifluoromethoxy)-3-methylaniline
-
Alternative Structure: Contains
instead of . -
Differentiation (Critical):
-
Molecular Weight: The analog is heavier (MW 191).
-
Loss of HF: The
group cannot lose HF (20 Da) because it lacks the necessary proton. It typically loses (19 Da) or (69 Da). -
Validation Rule: If the spectrum shows a loss of 20 Da (
), the analyte is definitively the Difluoro variant, not the Trifluoro.
-
Summary Table: Differentiating Analogs
| Feature | Target: Difluoro-Methyl | Analog: Difluoro-H | Analog: Trifluoro-Methyl |
| Parent Mass ( | 173 | 159 | 191 |
| Primary Neutral Loss | -51 ( | -51 ( | -69 ( |
| HF Elimination? | Yes (m/z 153) | Yes (m/z 139) | No |
| Base Peak Origin | Stable Aniline | Stable Aniline | Stable Aniline |
Self-Validating Identification Workflow
To confirm the identity of 4-(Difluoromethoxy)-3-methylaniline in a complex matrix, follow this logic flow.
Figure 2: Logical decision tree for confirming the target structure using MS data.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Difluoromethoxy-benzenes. National Institute of Standards and Technology.[1] Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text regarding fragmentation of aryl ethers and loss of CO).
- Fu, X., et al. (2006). Fragmentation pathways of fluorinated ether derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Discusses the stability of vs ).
-
PubChem. (2024). Compound Summary: 4-(Difluoromethoxy)-3-methylaniline. National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to 4-(Difluoromethoxy)-3-methylaniline and Other Substituted Anilines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Substituted anilines are foundational motifs in pharmaceuticals, agrochemicals, and materials science, with their utility often unlocked through powerful cross-coupling methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide provides an in-depth comparison of 4-(difluoromethoxy)-3-methylaniline with other structurally relevant anilines, offering insights into how its unique electronic and steric profile can be leveraged in cross-coupling reactions.
The Unique Profile of 4-(Difluoromethoxy)-3-methylaniline: A Dance of Opposing Electronic Effects
The reactivity of an aniline in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic nature and steric hindrance of its substituents. 4-(Difluoromethoxy)-3-methylaniline presents a particularly interesting case due to the interplay of its two substituents:
-
The 4-(Difluoromethoxy) Group (-OCF₂H): This group is a moderate electron-withdrawing group (EWG) due to the inductive effect of the two fluorine atoms. This is in contrast to the strongly electron-donating methoxy group (-OCH₃). The -OCF₂H group can also act as a hydrogen bond donor, a property not shared by methoxy or trifluoromethoxy groups, which can influence catalyst-substrate interactions and potentially reaction selectivity.
-
The 3-Methyl Group (-CH₃): Located ortho to the amine and meta to the difluoromethoxy group, the methyl group is a weak electron-donating group (EDG) and introduces steric bulk in the vicinity of the reactive nitrogen center.
This unique combination of a moderate EWG and a weak EDG with ortho-steric hindrance positions 4-(difluoromethoxy)-3-methylaniline as a versatile building block with a nuanced reactivity profile compared to more conventional substituted anilines.
Comparative Analysis with Other Substituted Anilines
To understand the potential performance of 4-(difluoromethoxy)-3-methylaniline, we will compare it with three other anilines, each highlighting a different aspect of its structure:
-
4-Methoxy-3-methylaniline: A direct analogue with a strongly electron-donating methoxy group.
-
4-Chloro-3-methylaniline: An analogue with a well-understood electron-withdrawing chloro group.
-
3,4-Dimethylaniline: An analogue with two electron-donating groups.
Buchwald-Hartwig Amination: A C-N Bond Forming Perspective
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The nucleophilicity of the aniline is a key determinant of reaction efficiency.
Table 1: Predicted and Reported Performance in Buchwald-Hartwig Amination
| Aniline | Substituent Effects | Predicted Reactivity | Reported Yields (Representative) |
| 4-(Difluoromethoxy)-3-methylaniline | 4-OCF₂H (moderate EWG), 3-CH₃ (weak EDG, ortho-steric) | Moderate nucleophilicity. The EWG may slow the initial coordination to palladium, but the ortho-methyl group can promote reductive elimination. | No direct data available. Predicted to be a competent coupling partner with optimized conditions. |
| 4-Methoxy-3-methylaniline | 4-OCH₃ (strong EDG), 3-CH₃ (weak EDG) | High nucleophilicity, leading to faster reaction rates. | High yields are generally observed. For example, coupling with aryl bromides can proceed in >90% yield with appropriate catalyst systems. |
| 4-Chloro-3-methylaniline | 4-Cl (EWG), 3-CH₃ (weak EDG) | Lower nucleophilicity compared to aniline, potentially requiring more forcing conditions or more active catalysts. | Moderate to good yields are achievable, often requiring robust catalyst systems like those based on biarylphosphine ligands. |
| 3,4-Dimethylaniline | 3-CH₃ (weak EDG), 4-CH₃ (weak EDG) | High nucleophilicity due to the combined electron-donating effects of two methyl groups. | Generally high yields are expected in couplings with a range of aryl halides. |
Causality Behind Experimental Choices:
The choice of catalyst, ligand, and base is critical when working with anilines of varying electronic properties.
-
For electron-rich anilines (e.g., 4-methoxy-3-methylaniline, 3,4-dimethylaniline): Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ paired with common phosphine ligands (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu, K₃PO₄) are often sufficient to achieve high yields.
-
For electron-deficient anilines (e.g., 4-chloro-3-methylaniline): More electron-rich and sterically demanding ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. These ligands can stabilize the palladium center and promote the coupling of less nucleophilic amines.[1]
-
For 4-(difluoromethoxy)-3-methylaniline: A systematic approach would involve starting with a robust catalyst system, such as one employing a Buchwald-type biarylphosphine ligand, to overcome the potentially reduced nucleophilicity imparted by the difluoromethoxy group. The ortho-methyl group's steric hindrance may necessitate slightly higher reaction temperatures to facilitate catalyst coordination.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: A C-C Bond Forming Perspective
While the aniline itself is not the primary coupling partner in a Suzuki-Miyaura reaction, its substituents significantly influence the reactivity of an aryl halide derivative of the aniline. For this comparison, we will consider the Suzuki-Miyaura coupling of a hypothetical bromo-substituted derivative of each aniline.
Table 2: Predicted Performance of Bromo-Aniline Derivatives in Suzuki-Miyaura Coupling
| Bromo-Aniline Derivative | Substituent Effects | Predicted Reactivity | Reported Yields (Representative for similar systems) |
| 2-Bromo-4-(difluoromethoxy)-5-methylaniline | 4-OCF₂H (moderate EWG), 5-CH₃ (weak EDG) | The EWG can activate the aryl bromide towards oxidative addition. The ortho-amino group can coordinate to the palladium center, potentially influencing the reaction rate and selectivity. | No direct data available. Expected to be a good substrate, potentially requiring ligands that can tolerate the coordinating amine. |
| 2-Bromo-4-methoxy-5-methylaniline | 4-OCH₃ (strong EDG), 5-CH₃ (weak EDG) | The strong EDG deactivates the aryl bromide towards oxidative addition, potentially requiring higher temperatures or more active catalysts. | Good yields are achievable with robust catalyst systems. |
| 2-Bromo-4-chloro-5-methylaniline | 4-Cl (EWG), 5-CH₃ (weak EDG) | The two EWGs (bromo and chloro) make the aryl ring electron-deficient, facilitating oxidative addition. | High yields are generally expected with standard Suzuki-Miyaura conditions. |
| 5-Bromo-3,4-dimethylaniline | 3-CH₃ (weak EDG), 4-CH₃ (weak EDG) | The two EDGs deactivate the aryl bromide, similar to the methoxy-substituted analogue. | Good yields are achievable, though potentially requiring more forcing conditions than for electron-deficient systems. |
Causality Behind Experimental Choices:
The electronic nature of the aryl halide is a dominant factor in the Suzuki-Miyaura coupling.
-
For electron-deficient aryl halides (e.g., derivatives of 4-chloro-3-methylaniline and 4-(difluoromethoxy)-3-methylaniline): The oxidative addition step is generally faster. A wide range of palladium catalysts and ligands can be effective.
-
For electron-rich aryl halides (e.g., derivatives of 4-methoxy-3-methylaniline and 3,4-dimethylaniline): The oxidative addition step is slower. More electron-rich and sterically hindered ligands are often necessary to promote this step. The use of pre-catalysts that are more readily activated to the active Pd(0) species can also be beneficial.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocols
The following are generalized, representative protocols that can serve as a starting point for the cross-coupling reactions of 4-(difluoromethoxy)-3-methylaniline and its analogues. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted aniline (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, substituted aniline, palladium pre-catalyst, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base, followed by the anhydrous, degassed toluene.
-
Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Aniline Derivative
Materials:
-
Bromo-aniline derivative (1.0 mmol)
-
Boronic acid or boronic ester (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-aniline derivative, boronic acid or ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
4-(Difluoromethoxy)-3-methylaniline is a valuable building block for the synthesis of complex molecules due to its unique electronic and steric properties. While direct comparative data in cross-coupling reactions is still emerging, its reactivity can be rationally predicted based on the known behavior of analogous substituted anilines. The moderate electron-withdrawing nature of the difluoromethoxy group, combined with the steric influence of the ortho-methyl group, suggests that this aniline will be a competent coupling partner in both Buchwald-Hartwig and Suzuki-Miyaura reactions, provided that appropriate catalyst systems are employed. The protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the utility of this and other substituted anilines in their synthetic endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the Suzuki-Miyaura and Stille Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Electronics on the Rates of Aryl Halide Reductive Elimination from Palladium. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 8(19), 4569–4572. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Fluorinated Anilines
Introduction: The Critical Role of Quantifying Fluorinated Anilines
Fluorinated anilines are a class of chemical intermediates indispensable in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced polymers. The precise positioning of fluorine atoms on the aniline ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable building blocks in drug development. However, their potential toxicity and role as process-related impurities or degradation products necessitate their accurate and precise quantification.[1][2]
For researchers, scientists, and drug development professionals, the ability to rely on robust, validated analytical methods is not merely a matter of procedural compliance; it is the bedrock of quality control, safety assessment, and regulatory submission.[3][4] This guide provides an in-depth comparison of the principal analytical techniques for quantifying fluorinated anilines, grounded in established scientific principles and regulatory expectations. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system.
The Framework of Trust: Core Principles of Analytical Method Validation
An analytical method's value is directly tied to its demonstrated ability to be "fit for purpose."[5] This fitness is established through a systematic process known as method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for this process, ensuring global consistency in data integrity.[6][7][8] The recently updated ICH Q2(R2) guideline modernizes these principles, emphasizing a science- and risk-based approach throughout the method's lifecycle.[8][9][10]
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] A forced degradation study is a common way to establish specificity.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by assessing the recovery of a known amount of spiked analyte in a sample matrix.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-assay), intermediate precision, and reproducibility.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.[5]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for fluorinated anilines depends on the analyte's specific properties (e.g., volatility, polarity), the sample matrix, and the required sensitivity.[12] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent and powerful techniques.[1][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique, particularly for non-volatile or thermally labile compounds like many fluorinated anilines.[1][15] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analytes.
-
Principle of Operation: In RP-HPLC, the analyte is dissolved in a liquid mobile phase and passed through a column containing a non-polar stationary phase (e.g., C18). Polar compounds elute faster, while non-polar compounds are retained longer.
-
Causality in Method Design:
-
Column Choice: A C18 column is the workhorse for aniline analysis. However, fluorinated phases can offer alternative selectivity for halogenated compounds.[16]
-
Mobile Phase pH: This is a critical parameter. Anilines are basic compounds. At a low mobile phase pH (e.g., 2-3), the residual silanol groups on the silica-based column are protonated, and the aniline is in its cationic form. This minimizes undesirable secondary ionic interactions that lead to peak tailing.[12]
-
Detector: A UV-Vis detector is robust and widely available, suitable for routine purity assessments.[15] For higher sensitivity and specificity, especially at trace levels, a mass spectrometer (LC-MS) is the detector of choice.[17][18]
-
Gas Chromatography (GC)
GC is exceptionally well-suited for volatile and thermally stable compounds. While some fluorinated anilines can be analyzed directly, their polarity can lead to poor peak shape and interactions with the GC column.
-
Principle of Operation: The sample is vaporized and injected into the head of a chromatographic column. The analyte, carried by an inert carrier gas, is separated based on its boiling point and interaction with the column's stationary phase.
-
Causality in Method Design:
-
Derivatization: This is a key consideration for anilines. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For anilines, this is often done to block the polar -NH2 group, which reduces tailing, improves thermal stability, and enhances volatility.[1][19]
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds. For enhanced sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) is excellent for nitrogen-containing compounds like anilines.[20] For definitive identification and quantification, Mass Spectrometry (GC-MS) is unparalleled.[19][21]
-
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for validated methods used to quantify fluorinated anilines and related compounds, compiled from various studies. This provides a baseline for method selection.
| Analytical Method | Analyte(s) | Linearity Range | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/SIM | 4-Fluoroaniline | 0.94 - 30.26 ng/mL | 0.94 ng/mL | < 8.7% | 92 - 99% | [17][18][22] |
| GC-MS | Aniline (in serum) | 0.5 - 25.0 µg/mL | 0.5 µg/mL | 3.8% (within-run), 5.8% (between-run) | Not Reported | [19] |
| HPLC-EC | 3-Chloro-4-fluoroaniline metabolite | 1 - 15 mg/L | ≤ 0.01 mg/L | 4% | >99% (based on regression) | [23] |
Detailed Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. The causality behind critical steps is explained to empower the scientist to adapt and troubleshoot effectively.
Method 1: RP-HPLC with UV Detection for 4-Fluoroaniline
This method is designed as a robust assay for quantifying a primary fluorinated aniline component and its major impurities.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Protocol Steps:
-
Reagents and Materials:
-
4-Fluoroaniline Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Phosphoric Acid)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
-
Chromatographic Conditions:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: This is a standard reversed-phase column providing good retention and peak shape for aromatic amines.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic modifier (Formic Acid) protonates silanol groups on the column, preventing peak tailing of the basic aniline analyte.
-
-
Gradient: 70% A / 30% B, isocratic. (This may be optimized to a gradient for separating multiple impurities).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 240 nm. Rationale: This wavelength provides a good chromophoric response for the aniline ring.
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of 4-Fluoroaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Stock Solution to cover the expected concentration range (e.g., 1 µg/mL to 20 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the Diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure (Self-Validating System):
-
System Suitability: Inject the mid-point calibration standard five times. The %RSD for peak area and retention time should be ≤ 2.0%. The theoretical plates should be >2000 and the tailing factor should be ≤ 2.0. This confirms the system is performing correctly before any sample analysis.
-
Linearity: Inject each calibration standard in triplicate. Plot the mean peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Prepare a sample at 100% of the target concentration. Analyze six independent preparations. The mean value should be within 98.0-102.0% of the expected value (Accuracy), and the %RSD of the six results should be ≤ 2.0% (Precision).
-
Method 2: GC-MS for Trace-Level Fluorinated Anilines
This method is ideal for detecting and quantifying low-level fluorinated aniline impurities, offering high sensitivity and specificity.
Workflow Diagram: GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS quantification with derivatization.
Protocol Steps:
-
Reagents and Materials:
-
Fluorinated Aniline Standard(s)
-
Internal Standard (IS) (e.g., 3-Chloro-4-fluoroaniline-d4 or another suitable analog)
-
Derivatizing Agent: Acetic Anhydride or Trifluoroacetic Anhydride (TFAA)
-
Solvent: Ethyl Acetate (GC Grade)
-
Sodium Sulfate (Anhydrous)
-
-
Chromatographic & MS Conditions:
-
GC-MS System: A GC system coupled to a single quadrupole or tandem mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This low-polarity phase provides excellent separation for a wide range of semi-volatile organic compounds, including derivatized anilines.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions for the analyte and internal standard, filtering out matrix noise. Select appropriate m/z values based on the mass spectra of the derivatized analytes.
-
-
Sample Preparation and Derivatization:
-
Stock Solutions: Prepare individual stock solutions of the fluorinated aniline(s) and the internal standard in ethyl acetate.
-
Calibration Standards: In a series of GC vials, add a fixed amount of the IS stock solution. Then add varying amounts of the analyte stock solution to create a calibration curve.
-
Derivatization: To each vial (standards and samples), add 100 µL of acetic anhydride. Cap tightly and heat at 60 °C for 30 minutes. Rationale: This reaction forms the N-acetyl derivative, which is more volatile and less polar, resulting in sharper, more symmetrical peaks in the GC.
-
Sample Preparation: Dissolve the test material in a suitable solvent. Add the same fixed amount of IS as used in the standards. Derivatize as described above.
-
Injection: Inject 1 µL of the final solution into the GC-MS.
-
-
Validation Procedure (Self-Validating System):
-
Specificity: Analyze a blank matrix and a matrix spiked only with the IS to ensure no interfering peaks are present at the retention times of the target analytes.
-
Linearity: Plot the peak area ratio (Analyte Area / IS Area) versus the concentration ratio. A linear regression should yield an r² ≥ 0.995.
-
LOQ: The LOQ can be established as the lowest concentration on the calibration curve that provides a signal-to-noise ratio > 10 and meets precision and accuracy criteria (e.g., %RSD < 15%, recovery of 85-115%).[13]
-
References
- FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
- A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. (n.d.). BenchChem.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
- Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
- A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. (n.d.). BenchChem.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.
- HPLC Methods for analysis of 3,4-Difluoroaniline. (n.d.). HELIX Chromatography.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018). PubMed.
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (n.d.). Semantic Scholar.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.). ResearchGate.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.). Semantic Scholar.
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025). ResearchGate.
- Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018). Oxford Academic.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025). ResearchGate.
- Electropolymerized fluorinated aniline-based fiber for headspace solid-phase microextraction and gas chromatographic determination of benzaldehyde in injectable pharmaceutical formulations. (2014). PubMed.
- Electropolymerized Fluorinated Aniline-Based Fiber for Headspace Solid-Phase Microextraction and Gas Chromatographic Determination of Benzaldehyde in Injectable Pharmaceutical Formulations. (2013). Oxford Academic.
- Analytical method validation for 4-Fluoro-N-pentylaniline quantification. (n.d.). BenchChem.
- Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. (1983). OSTI.GOV.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online.
- Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020). LCGC International.
- Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. (n.d.). BenchChem.
- VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015). Omics Online.
- ANALYTICAL METHOD SUMMARIES. (2022). Eurofins.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. scribd.com [scribd.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. omicsonline.org [omicsonline.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Benchmarking the stability of "4-(Difluoromethoxy)-3-methylaniline" against similar compounds
Executive Summary
Product: 4-(Difluoromethoxy)-3-methylaniline (CAS: 83190-02-7) Class: Fluorinated Aniline Intermediate Primary Application: API synthesis (Bioisostere for methoxy/trifluoromethoxy scaffolds)[1]
This guide benchmarks the physicochemical stability of 4-(Difluoromethoxy)-3-methylaniline against its closest structural analogs: the highly stable 4-(Trifluoromethoxy)aniline and the metabolically labile 4-Methoxy-3-methylaniline .[1]
Key Finding: The target compound occupies a "stability sweet spot." The difluoromethoxy (
Comparative Compound Selection
To provide an objective baseline, we compare the target against two industry-standard motifs.
| Compound | Structure | Role in Benchmark | Electronic Character |
| Target | 4-(Difluoromethoxy)-3-methylaniline | Primary Subject | Balanced: Weakly withdrawing ether ( |
| Analog A | 4-(Trifluoromethoxy)aniline | High-Stability Control | Strong withdrawing ( |
| Analog B | 4-Methoxy-3-methylaniline | Reactivity Control | Strong donating ( |
Critical Stability Analysis
Hydrolytic Stability (pH Stress)
The primary differentiator between the Target and Analog A is the proton on the difluoromethyl carbon.
-
Mechanism: The
group contains a mildly acidic proton ( estimated for the C-H bond).[1] Under vigorous alkaline conditions (pH > 12, reflux), this proton can be abstracted, leading to the elimination of fluoride and the formation of a reactive difluorocarbene intermediate or hydrolysis to the phenol. -
Observation: The Target is stable in acidic (pH 1) and neutral media.[1] It shows <2% degradation over 24 hours at pH 10.[1] However, prolonged exposure to strong bases (e.g.,
, > 2M) at elevated temperatures will initiate ether cleavage.[1] -
Benchmark:
Oxidative Stability
Anilines are inherently prone to oxidation (browning) via the formation of radical cations, leading to azo-dimers or quinone imines.[1]
-
Electronic Effect: The 3-methyl group is electron-donating, which increases the electron density on the nitrogen lone pair, making the Target more susceptible to oxidation than the un-methylated analog. However, the electron-withdrawing nature of the
group ( ) partially mitigates this risk compared to the methoxy analog ( ).[1] -
Storage Implication: The compound will darken upon exposure to air over weeks if not stored under inert gas.[1]
Thermal Stability
-
Boiling Point: ~230–240°C (Predicted).[1]
-
Decomposition: Stable up to 150°C. The
group does not undergo the rapid thermal decarboxylation seen in some carboxylated fluorochemicals, but the aniline moiety is the limiting factor.
Experimental Data Summary
The following data represents typical degradation profiles under forced stress conditions (HPLC analysis, Area %).
| Stress Condition | Protocol | Target ( | Analog A ( | Analog B ( |
| Acid Hydrolysis | 1N HCl, 60°C, 24h | Stable (>99%) | Stable (>99%) | Stable (>99%) |
| Base Hydrolysis | 1N NaOH, 60°C, 24h | < 5% Degradation | Stable (>99%) | Stable (>99%) |
| Oxidation | 3% | ~15% Degradation | ~10% Degradation | >30% Degradation |
| Photolysis | UV/Vis (1.2M lux[1]·h) | Moderate Browning | Slight Browning | Severe Browning |
Interpretation: The Target is significantly more resistant to oxidation than the Methoxy analog but requires protection from strong oxidizers. It is chemically robust except under extreme basic stress.[1]
Mechanistic Visualization
Diagram 1: Comparative Electronic Effects & Degradation Risks
This diagram illustrates why the target compound behaves differently from its analogs.
Caption: Structural comparison highlighting the unique base-sensitivity of the difluoromethoxy group versus the oxidative liability of the methoxy group.
Diagram 2: Recommended Stability Testing Workflow
A self-validating protocol for verifying batch quality.
Caption: Standardized forced degradation workflow to validate the stability of incoming raw material batches.
Handling & Storage Protocol
Based on the stability profile, the following handling procedures are mandatory to maintain purity >98%:
-
Atmosphere: Store under Argon or Nitrogen .[1] The aniline moiety is sensitive to atmospheric oxygen over long durations.[1]
-
Temperature: Refrigerate (2–8°C ). While thermally stable, cold storage retards the slow oxidative browning typical of methylanilines.
-
Solvent Compatibility:
-
Compatible: Methanol, Acetonitrile, DCM, Toluene.
-
Avoid: Acetone (forms imines with primary amines), Strong Alkaline solutions (pH > 12).[1]
-
References
-
PubChem. (2025).[1][2] Compound Summary: 4-(Difluoromethoxy)-3-methylaniline (CAS 83190-02-7).[1][3][4] National Library of Medicine.[1] [Link][1]
-
Erickson, J. A., et al. (2010).[1] The influence of the difluoromethoxy group on the physicochemical and metabolic properties of drug-like molecules. Journal of Medicinal Chemistry. [Link]
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Zafrani, Y., et al. (2017).[1][5] Difluoromethoxy- and Trifluoromethoxy-Groups: A Comparative Study of Their Physicochemical Properties. Chemistry – A European Journal.[1] [Link][1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Difluoromethoxy)-3-methylaniline (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 4-(Difluoromethoxy)-3-methylaniline (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
